Djalonensone
Descripción
Alternariol monomethyl ether has been reported in Alternaria porri, Sarocladium strictum, and other organisms with data available.
Alternariol methyl ether is an altertoxin, which is a mycotoxin of Alternaria fungi. Altertoxins are important contaminants in cereals, vegetables, and fruits, as well as in the ground, on wood or walls. Studies have shown altertoxins to be toxic, genotoxic, mutagenic, and carcinogenic. In particular, they have been associated with esophageal cancer in humans. (A2977, A2979)
Structure
3D Structure
Propiedades
IUPAC Name |
3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSDQFNUYFTXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178004 | |
| Record name | Alternariol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23452-05-3, 26894-49-5 | |
| Record name | Djalonensone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23452-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alternariol monomethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023452053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alternariol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 23452-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTERNARIOL MONOMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79STA800H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action of Djalonensone?
An In-depth Technical Guide to the Mechanism of Action of Djalonensone (Alternariol 9-methyl ether)
Introduction
This compound, scientifically known as Alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin produced by fungi of the genus Alternaria.[1][2] These fungi are common contaminants of various food products, including fruits, vegetables, and cereals.[1] this compound is recognized for its cytotoxic, genotoxic, and mutagenic effects, which are subjects of ongoing research to understand its full toxicological profile and mechanism of action.[2] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The primary mechanism of action of this compound involves the induction of cell death, cell cycle arrest, and oxidative stress.[2] It has been demonstrated to be a topoisomerase poison, specifically targeting topoisomerase II alpha, which leads to DNA strand breaks and the activation of the DNA damage response pathway.[2] Furthermore, this compound can induce apoptosis through pathways involving the Aryl hydrocarbon Receptor (AhR).[3]
Quantitative Data
The cytotoxic and biological effects of this compound (AME) have been quantified in various in vitro models. The following tables summarize key quantitative data from the literature.
Table 1: Cytotoxicity of this compound (AME)
| Cell Line | Assay | Endpoint | Concentration/EC50/IC50 | Exposure Time | Reference |
| HepG2 | Cell Viability | EC50 | 4-5 µg/mL | 24-48 h | [1] |
| Caco-2 | Cell Viability | EC50 | 6-23 µg/mL | 24-48 h | [1] |
| IPEC-1 | Cell Viability | IC50 | 10.5 µM | Not Specified | [2] |
| KB | Cytotoxicity | IC50 | 4.82-4.94 µg/mL | Not Specified | [4] |
| KBv200 | Cytotoxicity | IC50 | 4.82-4.94 µg/mL | Not Specified | [4] |
| Hepa-1c1c7 | Cell Count Reduction | Not Specified | Not Specified | 24 and 48 h | [3] |
Table 2: Cell Cycle Effects of this compound (AME) in IPEC-1 cells
| Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Control | Not Specified | Not Specified | 19.43% | [2] |
| 2.5 µM | Decrease (1.19-fold) | Decrease (1.7-fold) | 33.59% | [2] |
| 5 µM | Decrease (1.33-fold) | Decrease (1.98-fold) | 41.9% | [2] |
Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways, primarily related to DNA damage response and apoptosis.
DNA Damage Response and p53 Pathway
As an inhibitor of topoisomerase II alpha, this compound induces DNA strand breaks.[2] This damage activates the DNA damage response pathway, leading to the activation of p53. Activated p53, in turn, increases the expression of downstream targets such as p21, Cyclin B, and MDM2, ultimately leading to cell cycle arrest, primarily at the G2/M phase.[5]
Aryl Hydrocarbon Receptor (AhR) Mediated Apoptosis
In murine hepatoma cells (Hepa-1c1c7), this compound has been shown to induce apoptosis in a manner dependent on the Aryl hydrocarbon Receptor (AhR) and its binding partner, the Aryl hydrocarbon Receptor Nuclear Translocator (ARNT).[3] This suggests a pathway where this compound or its metabolites activate the AhR, leading to downstream events that trigger programmed cell death.
References
- 1. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
- 2. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Djalonensone Biosynthetic Pathway in Alternaria: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Djalonensone, more commonly known as alternariol (B1665735) 9-methyl ether (AME), is a polyketide-derived mycotoxin produced by various species of the fungal genus Alternaria. As a prevalent contaminant of food and feed, understanding its biosynthetic pathway is crucial for developing strategies to control its production. Furthermore, the structural backbone of this compound presents a scaffold of interest for potential derivatization in drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic steps, and regulatory elements. It includes a compilation of quantitative data from gene knockout and heterologous expression studies, detailed experimental protocols, and visualizations of the key pathways and workflows to facilitate further research in this area.
Introduction
Alternaria species are ubiquitous fungi known to produce a diverse array of secondary metabolites, including several mycotoxins. Among these, alternariol (AOH) and its methylated derivative, this compound (alternariol 9-methyl ether, AME), are frequently detected in agricultural products.[1] The biosynthesis of these compounds follows a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites.[2] The core of this pathway is a type I polyketide synthase (PKS), a large, multifunctional enzyme that iteratively condenses small carboxylic acid units to form a polyketide chain.[2] This guide will focus on the established biosynthetic pathway of this compound in Alternaria alternata, the most studied species in this context.
The this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are organized in a contiguous cluster in the Alternaria genome. This cluster, approximately 15 kb in size, contains the genes encoding the core biosynthetic enzymes as well as a regulatory protein.[3] The key genes within this cluster are:
-
pksI (also referred to as pksJ in some literature): Encodes a non-reducing polyketide synthase (NR-PKS) that is the central enzyme for the synthesis of the alternariol scaffold.[3][4]
-
omtI : Encodes an O-methyltransferase responsible for the final methylation step that converts alternariol to this compound.[4][5]
-
aohR : A putative transcription factor that regulates the expression of the genes within the cluster.[3]
-
Other tailoring enzymes: The cluster also contains genes encoding a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), and a putative extradiol dioxygenase (doxI), which are involved in the biosynthesis of other AOH derivatives but not directly in this compound formation.[3]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound from basic metabolic precursors can be delineated into two primary stages: the formation of the alternariol core by the polyketide synthase and the subsequent methylation to yield this compound.
Step 1: Polyketide Chain Assembly and Cyclization to form Alternariol
The initial and most complex step is catalyzed by the polyketide synthase, PksI. This enzyme utilizes one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units.[5] Through a series of iterative Claisen condensations, a heptaketide chain is assembled. This linear polyketide then undergoes a series of cyclization and aromatization reactions, orchestrated by the domains within the PksI enzyme, to form the tricyclic lactone structure of alternariol (AOH).[2]
Step 2: Methylation of Alternariol to this compound
The final step in the pathway is the methylation of the hydroxyl group at the C-9 position of alternariol. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, OmtI.[4] The enzyme transfers a methyl group from SAM to the C-9 hydroxyl of AOH, yielding this compound (AME).[5]
References
- 1. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternariol as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Djalonensone: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a dibenzo-α-pyrone that has garnered scientific interest due to its diverse biological activities. Initially discovered and isolated from the African plant Anthocleista djalonensis, it is now understood to be a mycotoxin primarily produced by various fungi, particularly those of the Alternaria genus. Its presence in plant tissues is often attributed to endophytic fungal symbionts. This technical guide provides a detailed history of its discovery and isolation, comprehensive experimental protocols, a summary of its biological activities with quantitative data, and a visualization of its biosynthetic and signaling pathways.
Discovery and Isolation History
This compound was first reported as a natural product isolated from the plant Anthocleista djalonensis[1][2][3]. Researchers Onocha and Okorie were instrumental in its initial discovery from this plant source[1][2]. However, subsequent research has revealed that this compound is identical to alternariol 9-methyl ether, a known fungal metabolite[4]. The compound is now widely recognized as being produced by endophytic fungi, such as Alternaria species, that reside within the plant's tissues[4][5]. This understanding has shifted the primary source for isolation from the plant itself to its associated microorganisms.
Initial Discovery from Anthocleista djalonensis
The initial isolation of this compound was reported from the ethanolic extracts of the leaves and stem bark of Anthocleista djalonensis[2]. While the specific yield of pure this compound from the plant is not well-documented in recent literature, the overall crude extract yields have been reported.
Isolation from Endophytic Fungi
The now-preferred method for obtaining this compound is through the cultivation of endophytic fungi. A notable example is the isolation from Alternaria sp. Samif01, an endophyte of Salvia miltiorrhiza Bunge[4]. This approach allows for a more controlled and potentially higher-yielding production of the compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic and analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [4] |
| Molecular Weight | 272.25 g/mol | [5] |
| Appearance | Yellowish needle-like crystals | [4] |
| Melting Point | 267–270 °C | [4] |
| HR-ESI-MS (m/z) | 273.0761 [M+H]⁺ | [4] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.03 (s, 1H), 9.85 (s, 1H), 6.81 (d, J=2.4 Hz, 1H), 6.69 (d, J=2.4 Hz, 1H), 6.65 (d, J=1.6 Hz, 1H), 6.55 (d, J=1.6 Hz, 1H), 3.86 (s, 3H), 2.18 (s, 3H) | [4] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 165.1, 163.8, 158.5, 157.4, 151.2, 138.2, 135.9, 117.2, 110.1, 103.6, 101.9, 101.2, 98.8, 55.6, 20.4 | [4] |
Experimental Protocols
Isolation from Endophytic Fungus Alternaria sp. Samif01
This protocol is based on the methodology described by Yu et al. (2015)[4].
1. Fungal Culture and Extraction:
-
The endophytic fungus Alternaria sp. Samif01 is cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), to achieve sufficient biomass.
-
The fungal mycelia and agar are extracted with methanol (B129727). The resulting extract is then partitioned with ethyl acetate (B1210297). The ethyl acetate fraction, containing the secondary metabolites, is concentrated in vacuo.
2. Chromatographic Purification:
-
Step 1: Silica (B1680970) Gel Column Chromatography. The crude ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Step 2: Further Silica Gel Chromatography. Fractions showing the presence of the target compound are pooled and subjected to further silica gel column chromatography with a more refined gradient of petroleum ether and ethyl acetate.
-
Step 3: Sephadex LH-20 Column Chromatography. The enriched fraction is then purified using a Sephadex LH-20 column, eluting with a mixture of chloroform (B151607) and methanol (1:1, v/v).
-
Step 4: Recrystallization. The purified fraction is recrystallized from acetone (B3395972) to yield pure, yellowish needle-like crystals of this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including antimicrobial, phytotoxic, and cytotoxic effects.
Antimicrobial Activity
This compound has demonstrated activity against various bacteria and fungi.
| Organism | Activity | IC₅₀ / MIC | Reference |
| Bacillus subtilis | Antibacterial | IC₅₀: 16.00 µg/mL | [4] |
| Staphylococcus haemolyticus | Antibacterial | IC₅₀: 25.33 µg/mL | [4] |
| Agrobacterium tumefaciens | Antibacterial | IC₅₀: 38.27 µg/mL | [4] |
| Ralstonia solanacearum | Antibacterial | IC₅₀: 18.67 µg/mL | [4] |
| Xanthomonas vesicatoria | Antibacterial | IC₅₀: 21.33 µg/mL | [4] |
| Pseudomonas syringae pv. lachrymans | Antibacterial | IC₅₀: 32.67 µg/mL | [4] |
| Magnaporthe oryzae (spore germination) | Antifungal | IC₅₀: 87.18 µg/mL | [4] |
| Bursaphelenchus xylophilus | Antinematodal | IC₅₀: 98.17 µg/mL | [4] |
| Caenorhabditis elegans | Antinematodal | IC₅₀: 74.62 µg/mL | [4] |
Inhibition of Photosynthetic Electron Transport Chain
This compound acts as a phytotoxin by inhibiting the photosynthetic electron transport chain in chloroplasts[6][7][8]. This inhibition disrupts the normal flow of electrons, thereby affecting the plant's ability to perform photosynthesis.
Induction of Oxidative Stress and Apoptosis via Akt/Nrf2/HO-1 Pathway Inhibition
In swine intestinal epithelial cells, this compound has been shown to induce cytotoxicity, oxidative stress, and apoptosis. This is linked to the inhibition of the Akt/Nrf2/HO-1 signaling pathway, a critical pathway for cellular antioxidant defense.
-
Cytotoxicity IC₅₀: 10.5 μM in IPEC-1 swine intestinal epithelial cells.
References
- 1. Anthocleista Djalonensis: A Review of Its Ethnobotanical, Phytochemical and Pharmacological Potentials [mediresonline.org]
- 2. Evaluation of the in vivo antimalarial activity of ethanolic leaf and stembark extracts of Anthocleista djalonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternariol 9-O-methyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fungal phytotoxin alternariol 9-methyl ether and some of its synthetic analogues inhibit the photosynthetic electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Toxicological Profile of Djalonensone (Alternariol monomethyl ether)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Djalonensone, also known as Alternariol (B1665735) monomethyl ether (AME), is a mycotoxin produced by fungi of the genus Alternaria. It is a common contaminant of various food commodities, including fruits, vegetables, and cereals. This document provides a comprehensive overview of the toxicological profile of this compound, summarizing key findings on its acute and subchronic toxicity, cytotoxicity, and genotoxicity. Detailed experimental methodologies for key toxicological assays are provided, and cellular signaling pathways implicated in its mechanism of action are visualized. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound exposure and to guide future research.
Chemical and Physical Properties
This compound is a dibenzo-α-pyrone derivative with the following properties:
| Property | Value |
| Synonyms | Alternariol monomethyl ether (AME) |
| CAS Number | 23452-05-3 |
| Molecular Formula | C₁₅H₁₂O₅ |
| Molecular Weight | 272.25 g/mol |
| Appearance | Powder |
| Storage Temperature | 2-8°C |
Toxicological Data
Acute and Subchronic Toxicity
Data on the acute oral toxicity of this compound is limited, and a definitive LD50 value has not been established. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies it as fatal if swallowed.
| Study Type | Species | Route | Dose/Concentration | Observed Effects | Reference |
| Acute Toxicity | Hamster | Intraperitoneal | 200 mg/kg bw | Toxic effects observed. | [1] |
| Acute Toxicity | Hamster | Intraperitoneal | 50 or 100 mg/kg bw | No toxic effects observed. | [1] |
| Subchronic Toxicity | Rat | Oral gavage | 3.75 mg/day for 30 days | No toxic effects observed. | [1] |
| Subchronic Toxicity | Rat (Sprague-Dawley) | Oral gavage | 1.84, 3.67, or 7.35 µg/kg bw/day for 28 days | Compromised immune system; liver, kidney, and spleen damage. | [2] |
Cytotoxicity
This compound has demonstrated cytotoxic effects in various cell lines.
| Cell Line | Assay | Exposure Time | EC50 / IC50 | Reference |
| Human Colon Carcinoma (HCT116) | Flow Cytometry | 24 h | 31 µg/mL (EC50) | [3] |
| Human Hepatocytes (HepG2) | Flow Cytometry | 24 h | 4-5 µg/mL (EC50) | |
| Human Intestinal Epithelial (Caco-2) | Flow Cytometry | 24 h | 6-23 µg/mL (EC50) | |
| Swine Intestinal Epithelial (IPEC-1) | MTT Assay | 24 h | 10.5 µM (IC50) |
Genotoxicity and Mutagenicity
The genotoxicity and mutagenicity of this compound have been investigated in several studies, with some conflicting results. While some studies have shown it to be non-mutagenic in the Ames test, others suggest it can induce gene mutations, chromosome breakage, and DNA damage.
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium TA98 & TA100 | With and without | Non-mutagenic | |
| In vivo multi-endpoint | Sprague-Dawley rats | N/A | Induced gene mutations, chromosome breakage, and DNA damage. |
Mechanism of Action and Signaling Pathways
This compound exerts its toxic effects through multiple mechanisms, primarily by inducing apoptosis and oxidative stress.
Mitochondrial Apoptosis Pathway
This compound has been shown to induce apoptosis in human colon carcinoma cells (HCT116) by activating the mitochondrial pathway. This process involves the opening of the mitochondrial permeability transition pore (PTP), leading to a loss of mitochondrial membrane potential (ΔΨm), generation of reactive oxygen species (ROS), release of cytochrome c, and subsequent activation of caspases 9 and 3.
Akt/Nrf2/HO-1 Signaling Pathway
This compound can induce oxidative stress by inhibiting the Akt/Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress. Inhibition of this pathway by this compound leads to a decrease in the activity of antioxidant enzymes, resulting in DNA and protein oxidation.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often not fully available in the public domain. The following are generalized protocols for key toxicological assays relevant to the assessment of this compound.
Acute Oral Toxicity (General Protocol - OECD Guideline 425)
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.
-
Dose Administration: A single dose of the test substance is administered orally by gavage. A limit test at 2000 or 5000 mg/kg body weight is often performed first.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated if mortality occurs.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Ames Test (Bacterial Reverse Mutation Assay - General Protocol)
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.
-
Plating: The mixture is plated on a minimal glucose agar (B569324) medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that can grow without added histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vivo Micronucleus Test (General Protocol - OECD Guideline 474)
-
Animal Treatment: Rodents are treated with this compound, typically via oral gavage or intraperitoneal injection.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation: Smears are prepared and stained with a DNA-specific stain (e.g., Giemsa, acridine (B1665455) orange).
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs.
-
Toxicity Assessment: The ratio of PCEs to normochromatic erythrocytes (NCEs) is calculated to assess bone marrow toxicity.
-
Data Analysis: Statistical analysis is performed to determine if there is a significant increase in the frequency of MN-PCEs in the treated groups compared to the control group.
Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet" tail.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.
Conclusion
This compound (Alternariol monomethyl ether) is a mycotoxin with significant toxic potential. The available data indicates high acute toxicity, cytotoxicity to various cell lines, and evidence of genotoxicity. Its mechanisms of action involve the induction of mitochondrial apoptosis and oxidative stress through the inhibition of key cellular signaling pathways. While this document provides a comprehensive summary of the current knowledge, further research is needed to establish a definitive acute oral LD50, to clarify the conflicting results regarding its mutagenicity, and to further elucidate the intricate details of its toxicological mechanisms. The provided experimental protocols offer a foundation for researchers to conduct further studies to fill these knowledge gaps and better assess the risk this compound poses to human and animal health.
References
- 1. The subchronic toxicity and teratogenicity of alternariol monomethyl ether produced by Alternaria solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
Djalonensone: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Djalonensone, also known as alternariol (B1665735) 9-methyl ether, is a naturally occurring mycotoxin belonging to the class of dibenzo-α-pyrones.[1] As a derivative of alternariol, it is produced by various species of Alternaria fungi. While research specifically detailing the comprehensive structure-activity relationship (SAR) of this compound is nascent, the broader family of chalcones and related phenolic compounds, to which this compound bears structural resemblance, has been extensively studied. This guide synthesizes the available information on this compound and extrapolates potential SAR principles from analogous compounds, providing a foundational resource for researchers engaged in the development of novel therapeutics based on this scaffold.
Core Structure and Chemical Features
This compound possesses a rigid dibenzo-α-pyrone core, which can be considered a constrained analog of a chalcone (B49325). The key chemical features include a lactone ring, a phenolic hydroxyl group, and a methoxy (B1213986) group on one of the aromatic rings. These functionalities present multiple opportunities for chemical modification to probe the structure-activity landscape.
Putative Structure-Activity Relationships
Based on extensive research into chalcone and flavone (B191248) analogs, several key structural motifs are consistently implicated in modulating biological activity.[2][3] These insights can guide the rational design of this compound derivatives.
Aromatic Ring Substitutions:
The nature and position of substituents on the two aromatic rings are critical determinants of biological activity in chalcone-like molecules.
-
Hydroxylation: The presence and position of hydroxyl groups significantly influence activity. For many chalcones, hydroxyl groups, particularly on both aromatic rings, are associated with increased antioxidant and antimicrobial properties.[4]
-
Methoxylation: Methoxy groups, as seen in this compound, can modulate the electronic properties and metabolic stability of the compound. The conversion of a hydroxyl to a methoxy group can alter the hydrogen-bonding capacity and impact interactions with biological targets.
-
Halogenation: The introduction of halogens, such as fluorine, can enhance the potency and alter the spectrum of activity of quinolone-based compounds, a principle that may extend to the this compound scaffold.[5]
-
Other Substituents: The addition of various functional groups can influence lipophilicity, steric bulk, and electronic distribution, all of which can have profound effects on pharmacological properties.
Core Scaffold Modifications:
Alterations to the central dibenzo-α-pyrone structure, while synthetically challenging, could yield significant insights.
-
Lactone Ring Opening: Hydrolysis of the lactone would yield a carboxylic acid, drastically altering the molecule's physicochemical properties and likely its biological activity profile.
-
Heterocyclic Annulation: Fusion of additional heterocyclic rings to the core structure could expand the chemical space and introduce new interaction points with biological targets.
Quantitative Data on this compound and Related Analogs
Direct quantitative SAR data for a wide range of this compound derivatives is not extensively available in the public domain. However, data from related compounds can provide valuable benchmarks.
| Compound | Modification | Biological Activity | Cell Line/Target | IC50/EC50/MIC | Reference |
| This compound (Alternariol 9-methyl ether) | - | Cytotoxicity | L5178Y mouse lymphoma | Not specified | |
| Alternariol | 9-OH | Cytotoxicity | L5178Y mouse lymphoma | Not specified | |
| Desmethylaltenusin | 9-OH, decarboxylated altenusin (B1665734) derivative | Cytotoxicity | L5178Y mouse lymphoma | 6.2 µg/mL | |
| Chalcone Analog (CM-M345) | - | Antiproliferative | HCT116 p53+/+ | Not specified | |
| Diarylpentanoid (BP-C4) | Chalcone analogue with C5 bridge | Antiproliferative | HCT116 p53+/+ | Not specified |
Experimental Protocols
The evaluation of this compound and its analogs would likely follow established protocols for assessing the biological activity of natural products and their synthetic derivatives.
General Protocol for In Vitro Cytotoxicity Assay:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Workflows
To better understand the conceptual framework of this compound SAR studies, the following diagrams illustrate key relationships and processes.
Caption: Conceptual overview of this compound SAR.
Caption: General workflow for SAR studies.
Caption: Hypothesized signaling pathways for this compound.
References
- 1. BJOC - Natural resorcylic lactones derived from alternariol [beilstein-journals.org]
- 2. Synthetic chalcones, flavanones, and flavones as antitumoral agents: biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Djalonensone (Alternariol Monomethyl Ether): A Mycotoxin Contaminant Technical Guide
Abstract: Djalonensone, also known as Alternariol (B1665735) Monomethyl Ether (AME), is a mycotoxin belonging to the dibenzo-α-pyrone class of secondary metabolites. Produced predominantly by fungi of the Alternaria genus, this compound is a frequent contaminant in a variety of agricultural commodities, including cereals, fruits, and vegetables. Its prevalence in the food chain raises significant concerns for human and animal health due to its cytotoxic, genotoxic, and other adverse biological effects. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its chemical properties, biological activities, and mechanisms of action. Detailed protocols for its extraction, quantification, and toxicological assessment are provided to support research, risk assessment, and drug development activities.
Introduction and Chemical Profile
This compound (AME) is a derivative of its precursor mycotoxin, alternariol (AOH), and is often found co-contaminating foodstuffs.[1] While initially isolated from the roots of the plant Anthocleista djalonensis, it is now widely accepted that its presence in the plant is likely due to endophytic fungi.[2] The primary producers are various species of Alternaria, a cosmopolitan fungal genus known for being plant pathogens.[3] this compound is structurally a benzochromenone and is more thermally stable than its parent compound, AOH.[1][4] Its toxicological profile, characterized by the ability to induce cell death, DNA damage, and cell cycle arrest, positions it as a mycotoxin of significant concern.[5]
Chemical Structure:
-
IUPAC Name: 3,7-Dihydroxy-9-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one
-
Synonyms: Alternariol 9-methyl ether (AME), Alternariol monomethyl ether
Physicochemical and Toxicological Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 23452-05-3 | [6] |
| Molecular Formula | C₁₅H₁₂O₅ | [7] |
| Molecular Weight | 272.25 g/mol | [7] |
| Melting Point | 277-279 °C | [7] |
| Appearance | White crystalline solid | [7] |
| Solubility | Soluble in DMSO, ethanol, methanol (B129727) | |
| Storage Conditions | -20°C (solid) or -80°C (in solution) | [7][8] |
Biological Activity and Toxicity
This compound exhibits a range of biological activities, with cytotoxicity being the most extensively studied. It impacts various cell types, including those of the gastrointestinal tract and liver, which are primary sites of exposure following ingestion.
Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated across multiple cell lines, with half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentrations typically observed in the low micromolar range.
| Cell Line | Cell Type | Assay Duration | IC₅₀ / EC₅₀ (µM) | IC₅₀ / EC₅₀ (µg/mL) | Reference(s) |
| IPEC-1 | Swine Intestinal Epithelial | 24 h | 10.5 | ~2.86 | [9] |
| HepG2 | Human Hepatocyte Carcinoma | 24 h | ~18.6 | 5.07 ± 0.52 | [10][11] |
| Caco-2 | Human Colorectal Adenocarcinoma | 24 h | ~56.5 | 15.38 ± 8.62 | [10][11] |
| A549 | Human Lung Carcinoma | Not specified | 70.4 | ~19.16 | [6] |
| A-375 | Human Malignant Melanoma | Not specified | > 50 | > 13.61 | [6] |
Antimicrobial and Antinematodal Activity
This compound has demonstrated inhibitory activity against various pathogenic microbes and nematodes.
| Target Organism | Activity Type | IC₅₀ (µg/mL) | MIC (µg/mL) | Reference(s) |
| Ralstonia solanacearum | Antibacterial | 16.00 | 25 | [12] |
| Bacillus subtilis | Antibacterial | 21.35 | 50 | [12] |
| Xanthomonas oryzae pv. oryzae | Antibacterial | 25.41 | 50 | [12] |
| Staphylococcus haemolyticus | Antibacterial | 30.18 | 75 | [12] |
| Agrobacterium tumefaciens | Antibacterial | 35.62 | 75 | [12] |
| Acidovorax avenae subsp. avenae | Antibacterial | 38.27 | 75 | [12] |
| Magnaporthe oryzae (spore germination) | Antifungal | 87.18 | - | [12] |
| Caenorhabditis elegans | Antinematodal | 74.62 | - | [12] |
| Bursaphelenchus xylophilus | Antinematodal | 98.17 | - | [12] |
Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for this compound and its parent compound, alternariol, involves the inhibition of DNA topoisomerases.[13][14] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By acting as a "topoisomerase poison," this compound stabilizes the transient DNA-enzyme complex, leading to DNA strand breaks.[13]
This initial DNA damage triggers a cascade of downstream cellular events:
-
DNA Damage Response (DDR): Activation of checkpoint kinases (Chk-1/2) and phosphorylation of histone H2AX.[1]
-
Cell Cycle Arrest: A significant accumulation of cells in the G2/M phase of the cell cycle prevents mitosis with damaged DNA.[5]
-
Apoptosis: The DNA damage and cell cycle arrest ultimately lead to programmed cell death through the intrinsic (mitochondrial) pathway, characterized by the activation of executioner caspases 3 and 7.[5]
-
Oxidative Stress: Like many mycotoxins, this compound exposure can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.[1][5]
While not definitively elucidated for this compound specifically, mycotoxins that induce DNA damage and oxidative stress often modulate key inflammatory signaling pathways such as NF-κB and MAPK.[15][16][17] These pathways are central regulators of cytokine production and inflammatory responses.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and bioactivity assessment of this compound.
General Experimental Workflow
The typical workflow for investigating this compound involves fungal cultivation, extraction, purification, analytical confirmation, and subsequent biological testing.
Protocol: Extraction and Quantification from Wheat
This protocol is adapted from high-performance liquid chromatography (HPLC) methods for analyzing this compound in cereal samples.[18][19]
-
Sample Preparation: Homogenize 5 g of ground wheat sample.
-
Extraction:
-
Add 20 mL of extraction solvent (acetonitrile/methanol/water, 45:10:45 v/v/v) to the sample.
-
Shake vigorously for 30 minutes at 30°C.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Bond Elut Plexa) according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar interferences.
-
Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile/methanol.
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS/MS).[19][20]
-
Quantification: Calculate the concentration based on a calibration curve prepared from analytical standards. The limit of quantification (LOQ) for this type of method is typically in the range of 1-10 µg/kg.[18][20]
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability based on mitochondrial activity.[2][4][21][22]
-
Cell Seeding:
-
Seed cells (e.g., IPEC-1 or HepG2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Toxin Exposure:
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the toxin concentration and fitting to a dose-response curve.
-
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacteria or fungi, based on CLSI guidelines.[7][23][24]
-
Inoculum Preparation:
-
Culture the target microorganism (e.g., Bacillus subtilis or Candida albicans) on an appropriate agar (B569324) plate.
-
Prepare a suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate test broth (e.g., RPMI 1640 for fungi, Mueller-Hinton for bacteria) to achieve the final standardized inoculum concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).[23][24]
-
-
Drug Dilution:
-
In a 96-well microtiter plate, dispense 100 µL of broth into wells 2-12.
-
Add 200 µL of the highest concentration of this compound (at 2x the final desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a drug-free growth control.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well (wells 1-11). The final volume will be 200 µL.
-
Well 12 should contain 200 µL of uninoculated medium as a sterility control.
-
-
Incubation:
-
Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism as compared to the growth control (well 11).
-
Conclusion and Future Perspectives
This compound (AME) is a biologically active mycotoxin whose presence in food and feed warrants continued surveillance and toxicological evaluation. Its well-defined cytotoxic mechanism, centered on topoisomerase inhibition, makes it a compound of interest for both toxicological risk assessment and as a potential scaffold for developing novel therapeutic agents, particularly in oncology. Future research should focus on obtaining more comprehensive in vivo toxicity data, investigating its effects in combination with other co-occurring mycotoxins, and further exploring the specific signaling pathways it modulates. The standardized protocols provided herein offer a robust framework for researchers to contribute to a deeper understanding of this important mycotoxin.
References
- 1. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
- 11. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities | Brazilian Journal of Microbiology [elsevier.es]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial insights into alternariol and its derivative alternariol monomethyl ether produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ifoodmm.com [ifoodmm.com]
- 19. Occurrence and Determination of Alternaria Mycotoxins Alternariol, Alternariol Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of method for determination and quantification of Alternaria mycotoxins in food by high resolution mass spectrometry [vjfc.nifc.gov.vn]
- 21. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. journals.asm.org [journals.asm.org]
Methodological & Application
Djalonensone (Alternariol 9-Methyl Ether) from Fungal Culture: Application Notes and Protocols for Extraction and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Djalonensone, identical to the mycotoxin Alternariol (B1665735) 9-Methyl Ether (AME), is a polyketide-derived secondary metabolite produced by various species of fungi, most notably within the Alternaria genus, particularly Alternaria alternata.[1][2][3] AME and its precursor, alternariol (AOH), are of significant interest due to their potential biological activities, which also classify them as contaminants in food and feed.[2][4] This document provides detailed protocols for the extraction, purification, and analysis of this compound from fungal cultures, intended for researchers in natural product chemistry, mycotoxicology, and drug discovery.
Data Presentation
The production of this compound (AME) and its precursor alternariol (AOH) in fungal cultures can be influenced by various factors, including the fungal strain, culture medium composition, and aeration. The following table summarizes reported mycotoxin concentrations under different fermentation conditions.
| Mycotoxin | Fermentation Conditions | Maximum Concentration (mg/L) | Reference |
| This compound (AME) | A. alternata, 2 L bioreactor, 0.013 vvm aeration | 1.78 ± 0.23 | |
| This compound (AME) | A. alternata, 2 L bioreactor, 0.067 vvm aeration | 0.74 ± 1.05 | |
| This compound (AME) | A. alternata, Aspartic acid as nitrogen source | 4.81 | |
| Alternariol (AOH) | A. alternata, 2 L bioreactor, 0.013 vvm aeration | 3.1 ± 0.06 | |
| Alternariol (AOH) | A. alternata, 2 L bioreactor, 0.067 vvm aeration | 1.81 ± 1.40 | |
| Alternariol (AOH) | A. alternata, Aspartic acid as nitrogen source | 7.75 |
Analytical Method Performance
The following table outlines the limits of detection (LOD) and quantification (LOQ) for the analysis of this compound (AME) and related compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analyte | Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |
| This compound (AME) | Tomato Juice | 1.40 | 3.5 | |
| Alternariol (AOH) | Tomato Juice | 1.40 | 3.5 | |
| Tentoxin (TEN) | Tomato Juice | 0.70 | 1.75 |
Experimental Protocols
I. Fungal Culture and Inoculation
This protocol describes the cultivation of Alternaria sp. for the production of this compound.
Materials:
-
Pure culture of Alternaria sp. (e.g., Alternaria alternata)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Fungal Activation: Aseptically transfer a small piece of the Alternaria sp. culture onto a fresh PDA plate. Incubate at 25°C for 5-7 days, or until sufficient mycelial growth is observed.
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with a few agar plugs (approximately 0.5 cm x 0.5 cm) from the actively growing PDA plate.
-
Incubation: Incubate the seed culture on a rotary shaker at 150 rpm and 25°C for 3-5 days to generate a sufficient amount of mycelial biomass.
-
Production Culture: Transfer the seed culture to a larger Erlenmeyer flask (e.g., 1 L) containing 500 mL of PDB. The inoculation volume should be approximately 10% (v/v) of the production medium.
-
Fermentation: Incubate the production culture under the same conditions as the seed culture (150 rpm, 25°C) for 14-21 days. Mycotoxin production is often observed to increase in the later stages of fungal growth.
II. Extraction of this compound
This protocol details the extraction of this compound and other metabolites from the fungal culture.
Materials:
-
Fungal culture broth from Protocol I
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl), concentrated
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acidification: After the incubation period, acidify the culture broth to approximately pH 3 by adding a few drops of concentrated HCl. This step enhances the extraction of acidic and phenolic compounds like AOH and AME.
-
Liquid-Liquid Extraction: Transfer the acidified culture broth to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.
-
Solvent Collection: Collect the upper ethyl acetate layer, which contains the extracted secondary metabolites.
-
Repeated Extraction: Repeat the extraction process (step 2 and 3) two more times with fresh ethyl acetate to ensure maximum recovery of the target compounds.
-
Solvent Evaporation: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. The resulting residue is the crude extract containing this compound.
III. Purification of this compound
The crude extract can be further purified using chromatographic techniques to isolate this compound.
Materials:
-
Crude extract from Protocol II
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate, chloroform (B151607), methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of petroleum ether and ethyl acetate).
-
Prepare a silica gel column packed in a non-polar solvent like petroleum ether.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100, v/v).
-
Collect fractions and monitor their composition by TLC. This compound and related compounds often appear as fluorescent spots under UV light.
-
-
Sephadex LH-20 Column Chromatography:
-
Combine the fractions containing this compound from the silica gel column and evaporate the solvent.
-
Dissolve the residue in a suitable solvent for Sephadex LH-20 chromatography, such as a 1:1 (v/v) mixture of chloroform and methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent system.
-
Elute with the same solvent and collect fractions. This step helps to remove smaller molecules and pigments.
-
-
Recrystallization:
-
The fractions containing pure this compound can be further purified by recrystallization from a suitable solvent (e.g., acetone) to obtain yellowish needle-like crystals.
-
IV. Qualitative and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is the preferred method for the analysis of this compound.
Materials:
-
Purified this compound or crude extract
-
HPLC system with a C18 column
-
Mobile phase solvents (e.g., acetonitrile (B52724), water, formic acid)
-
This compound analytical standard
Procedure:
-
Sample Preparation: Dissolve a known amount of the extract or purified compound in the mobile phase or a compatible solvent. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 258 nm). For more selective and sensitive detection, use a mass spectrometer.
-
-
Quantification: Create a calibration curve using a series of known concentrations of the this compound analytical standard. Compare the peak area of the sample to the calibration curve to determine its concentration.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Biosynthetic Pathway of this compound
This compound (AME) is biosynthesized from its precursor, alternariol (AOH), which is formed via the polyketide pathway. The core of this pathway is a type I polyketide synthase (PKS).
Caption: Proposed biosynthetic pathway of this compound (AME) in fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Djalonensone using a Novel HPLC-MS Method
Abstract
This application note describes a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Djalonensone. This compound, also known as alternariol (B1665735) 9-methyl ether, is a mycotoxin and a natural dibenzo-α-pyrone found in various fungi and has been identified in plant species, raising concerns for food safety and phytopathology.[1][2] The developed method utilizes reversed-phase chromatography for optimal separation and a triple quadrupole mass spectrometer for high-sensitivity detection, making it suitable for researchers, scientists, and drug development professionals. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Introduction
This compound is a secondary metabolite with potential biological activities, making its accurate quantification crucial for various research fields.[1] As a member of the flavonoid and phenolic compound family, its analysis can be approached using established chromatographic techniques.[3] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the high selectivity and sensitivity required for the determination of trace levels of such compounds in complex matrices.[4] This application note presents a detailed protocol for the quantification of this compound, addressing the need for a reliable analytical method.
Experimental
Materials and Reagents
-
This compound standard (purity ≥98%)
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate
-
C18 Solid Phase Extraction (SPE) cartridges
Instrumentation
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a common choice for flavonoid separation.
Standard and Sample Preparation
Standard Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Prepare a 1 mg/mL stock solution of the internal standard (this compound-d3) in methanol.
-
Store stock solutions at -20°C.
Calibration Standards and Quality Control Samples:
-
Prepare working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Fortify blank matrix (e.g., plant extract, plasma) with the working solutions to create calibration standards and quality control (QC) samples at various concentration levels.
Sample Preparation from Plant Matrix:
-
Homogenize 1 g of the plant sample with 10 mL of acetonitrile/water (80:20, v/v).
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 10% methanol.
-
Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.
-
Elute the analyte with methanol and evaporate the eluent.
-
Reconstitute the final residue in 200 µL of the mobile phase for HPLC-MS analysis.
HPLC-MS Method
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Gradient Program:
-
0-1.5 min: 35% B to 75% B
-
1.5-6 min: 75% B to 95% B
-
6-8 min: Hold at 95% B
-
8.1-10 min: Return to 35% B and equilibrate
-
MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound-d3 (IS): Precursor Ion (m/z) -> Product Ion (m/z)
-
-
Ion Source Parameters:
-
Spray Voltage: 4500 V
-
Desolvation Temperature: 550°C
-
Gas 1 (Nebulizer) Pressure: 50 psi
-
Gas 2 (Heater) Pressure: 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas: 2 psi
-
Data Presentation
Table 1: Quantitative Data Summary for this compound Analysis
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Internal Standard | This compound-d3 |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock: Weigh 1.0 mg of this compound and dissolve in 1.0 mL of methanol to get a 1 mg/mL solution.
-
Working Standards: Perform serial dilutions of the primary stock with 50% acetonitrile in water to obtain a series of working standards with concentrations ranging from 10 ng/mL to 10 µg/mL.
-
Calibration Curve Standards: Spike 10 µL of each working standard into 90 µL of blank matrix extract to create calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3) to each calibration standard.
Protocol 2: Sample Extraction from Plant Material
-
Homogenization: Weigh 1.0 g of the finely ground plant material into a 50 mL centrifuge tube. Add 10 mL of 80% acetonitrile.
-
Extraction: Vortex the tube for 1 minute and then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol.
-
Elute the this compound with 3 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase (35% Acetonitrile in water with 0.1% formic acid). Add the internal standard. The sample is now ready for injection.
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in various matrices. The method demonstrates excellent sensitivity, selectivity, and accuracy, making it a valuable tool for researchers in food safety, natural product chemistry, and drug development. The provided protocols offer a clear guide for the successful implementation of this analytical technique.
References
- 1. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities | Brazilian Journal of Microbiology [elsevier.es]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Djalonensone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a dibenzo-α-pyrone mycotoxin produced by various species of Alternaria fungi.[1][2] It has garnered significant interest in the scientific community due to its wide range of biological activities, including cytotoxic, antimicrobial, and antinematodal properties.[2][3] As a result, obtaining highly purified this compound is crucial for accurate biological and pharmacological studies. Column chromatography is a fundamental and effective technique for the isolation and purification of this compound from crude fungal extracts.
This document provides detailed protocols and application notes for the purification of this compound using silica (B1680970) gel column chromatography. It includes information on sample preparation, chromatographic conditions, and data presentation to aid researchers in obtaining high-purity this compound for their studies.
Data Presentation: Purification Parameters
The following table summarizes the key parameters for the purification of this compound using silica gel column chromatography. These values are derived from established protocols and general principles of chromatography for similar compounds.[3]
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (200-300 mesh) | A standard polarity adsorbent suitable for the separation of moderately polar compounds like this compound. |
| Mobile Phase | Petroleum Ether-Ethyl Acetate (B1210297) or Hexane-Ethyl Acetate | A gradient or isocratic elution can be employed. The polarity is adjusted based on the separation needs. |
| Elution Profile | Stepwise or Linear Gradient | Start with a low polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity. |
| Sample Loading | 1:30 to 1:50 (Sample:Silica gel, w/w) | The ratio of crude extract to silica gel is critical for achieving good separation. |
| Flow Rate | 1-5 mL/min | Dependent on the column dimensions and particle size of the stationary phase. |
| Detection Method | Thin-Layer Chromatography (TLC) | Fractions are monitored by TLC to identify those containing this compound. UV light (254 nm) is typically used for visualization. |
| Final Purification | Recrystallization | To achieve high purity, the pooled fractions containing this compound can be further purified by recrystallization. |
Experimental Protocols
The initial step involves the extraction of this compound from the fungal source. A common procedure involves the cultivation of an this compound-producing fungal strain (e.g., Alternaria sp.) in a suitable liquid or solid medium, followed by extraction with an organic solvent.
-
Materials:
-
Fungal culture
-
Ethyl acetate
-
Rotary evaporator
-
-
Protocol:
-
Harvest the fungal biomass and culture filtrate.
-
Extract the culture filtrate and/or biomass with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator to obtain the crude ethyl acetate extract.
-
This protocol outlines the steps for purifying this compound from the crude extract using a silica gel column.
-
Materials:
-
Glass chromatography column
-
Silica gel (200-300 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes
-
TLC plates (silica gel GF254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
-
Protocol:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% petroleum ether).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial low-polarity mobile phase (e.g., 100% petroleum ether).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested stepwise gradient is as follows:
-
Petroleum ether-Ethyl acetate (9:1, v/v)
-
Petroleum ether-Ethyl acetate (8:2, v/v)
-
Petroleum ether-Ethyl acetate (7:3, v/v)
-
Petroleum ether-Ethyl acetate (1:1, v/v)
-
100% Ethyl acetate
-
-
A specific isocratic elution with petroleum ether-ethyl acetate (3:2, v/v) has also been reported to be effective.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in separate tubes.
-
Monitor the fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., petroleum ether-ethyl acetate, 7:3, v/v).
-
Visualize the spots under a UV lamp at 254 nm. This compound will appear as a dark spot.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Solvent Removal and Final Purification:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator.
-
For higher purity, recrystallize the obtained solid from a suitable solvent, such as dichloromethane, to yield pure this compound crystals.
-
-
Visualization of Methodologies and Pathways
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
This compound (AME) and its structural analog alternariol (AOH) have been reported to exert cytotoxic effects through the modulation of several key signaling pathways. The diagram below summarizes some of the potential pathways affected by this compound, leading to apoptosis and cell cycle arrest.
Caption: Potential Signaling Pathways of this compound.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful purification of this compound using silica gel column chromatography. By following these detailed methodologies, researchers can obtain high-purity this compound, which is essential for conducting reliable and reproducible studies to explore its therapeutic potential. The provided diagrams offer a clear visualization of the experimental workflow and the potential molecular mechanisms of action of this compound, further aiding in the design and interpretation of research in drug discovery and development.
References
Application Notes and Protocols for Antifungal Susceptibility Testing with Djalonensone
Disclaimer: As of the current date, "Djalonensone" is not a recognized compound with publicly available scientific literature. The following application notes, data, and protocols are provided as a hypothetical, illustrative example for researchers, scientists, and drug development professionals. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]
Application Notes
Background
This compound is a novel, semi-synthetic naphthoquinone derivative currently under investigation for its potential as a broad-spectrum antifungal agent. Naphthoquinones are a class of compounds known for their diverse biological activities, including antimicrobial properties.[6][7] this compound was developed to enhance efficacy against clinically relevant yeasts and molds while maintaining a favorable safety profile.
Spectrum of Activity
Pre-clinical, hypothetical studies indicate that this compound exhibits potent activity against a wide range of fungal pathogens, including fluconazole-resistant Candida species, Aspergillus fumigatus, and the encapsulated yeast Cryptococcus neoformans. Its fungicidal action against yeasts and fungistatic activity against molds make it a promising candidate for treating invasive fungal infections.
Proposed Mechanism of Action
The proposed primary mechanism of action for this compound is the inhibition of the calcium-calcineurin signaling pathway.[8][9][10] This pathway is a critical regulator of stress responses, morphogenesis, and virulence in many pathogenic fungi.[11][12] By binding to the catalytic subunit of calcineurin (Cna1), this compound is believed to prevent the dephosphorylation of the downstream transcription factor Crz1. This blockade disrupts the fungus's ability to respond to environmental stressors, such as the presence of antifungal drugs or the host immune response, ultimately leading to cell death or growth inhibition.
Quantitative Data Summary
The following tables present hypothetical in vitro susceptibility data for this compound against a panel of clinical fungal isolates. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method outlined in Protocol 3.1.
Table 1: Hypothetical In Vitro Antifungal Activity of this compound
| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| Candida albicans | 100 | 0.06 - 2 | 0.25 | 1 |
| Candida glabrata | 100 | 0.125 - 4 | 0.5 | 2 |
| Candida parapsilosis | 100 | 0.03 - 1 | 0.125 | 0.5 |
| Candida tropicalis | 50 | 0.06 - 2 | 0.25 | 1 |
| Candida krusei | 50 | 0.25 - 8 | 1 | 4 |
| Cryptococcus neoformans | 50 | 0.03 - 0.5 | 0.06 | 0.25 |
| Aspergillus fumigatus | 50 | 0.125 - 4 | 0.5 | 2 |
Table 2: Hypothetical Quality Control (QC) Ranges for this compound
| QC Strain | This compound MIC Range (µg/mL) |
|---|---|
| C. parapsilosis ATCC 22019 | 0.06 - 0.25 |
| C. krusei ATCC 6258 | 0.5 - 2 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound for Yeasts
This protocol is adapted from the CLSI M27 reference method.[2] It is designed to determine the minimum inhibitory concentration (MIC) of this compound in a quantitative manner.
3.1.1 Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer (0.165 M)
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer and plate reader (optional)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Fungal isolates and QC strains
-
Sabouraud Dextrose Agar (B569324) (SDA) plates
3.1.2 Inoculum Preparation
-
Subculture fungal isolates onto SDA plates and incubate at 35°C for 24 hours (Candida spp.) or 48 hours (Cryptococcus spp.).
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
3.1.3 this compound Plate Preparation
-
Prepare a stock solution of this compound in DMSO at a concentration of 1,280 µg/mL.
-
In a sterile 96-well plate, perform a 2-fold serial dilution of this compound in RPMI-1640 medium across 10 wells (e.g., from 16 µg/mL to 0.03 µg/mL).
-
Well 11 should serve as the positive growth control (no drug), and well 12 as the sterility control (no inoculum).
3.1.4 Inoculation and Incubation
-
Add 100 µL of the final fungal inoculum to wells 1 through 11 of the prepared microtiter plate.
-
Add 100 µL of sterile RPMI-1640 medium to well 12.
-
Seal the plate and incubate at 35°C for 24-48 hours.
3.1.5 Reading and Interpreting Results
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.
-
Results can be read visually using a reading mirror or spectrophotometrically by measuring the optical density at 530 nm.
-
The results for the QC strains must fall within the established ranges (Table 2) for the test to be valid.
Protocol 2: Disk Diffusion Antifungal Susceptibility Testing of this compound for Yeasts
This protocol provides a qualitative assessment of susceptibility and is adapted from the CLSI M44 guideline.[1][3] It is useful for routine screening.
3.2.1 Materials and Reagents
-
This compound-impregnated paper disks (hypothetical concentration: 10 µg)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye (GMB-MHA)
-
Sterile cotton swabs
-
Petri dishes (150 mm)
-
0.5 McFarland turbidity standard
-
Fungal isolates and QC strains
3.2.2 Procedure
-
Prepare a fungal inoculum suspension in sterile saline equivalent to a 0.5 McFarland standard as described in Protocol 3.1.2.
-
Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly across the entire surface of the GMB-MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
Using sterile forceps, place a this compound 10 µg disk onto the agar surface. Ensure the disk is in firm contact with the agar.
-
Invert the plates and incubate at 35°C for 20-24 hours.
3.2.3 Reading and Interpreting Results
-
After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using a caliper or ruler.
-
Note: Interpretive criteria (zone diameters for Susceptible, Intermediate, and Resistant categories) for this compound are not yet established. These would need to be developed by correlating zone diameters with MIC values from the broth microdilution reference method. For investigational purposes, the zone diameter provides a qualitative measure of inhibitory activity.
References
- 1. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. testinglab.com [testinglab.com]
- 4. EUCAST: Fungi (AFST) [eucast.org]
- 5. testinglab.com [testinglab.com]
- 6. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. journals.asm.org [journals.asm.org]
- 9. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Determining the Antibacterial Activity of Djalonensone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Djalonensone, also known as Alternariol monomethyl ether, is a natural product isolated from various fungal species.[1][2][3][4] While its antifungal properties have been noted, its potential as an antibacterial agent warrants thorough investigation.[2] These application notes provide a detailed protocol for determining the in vitro antibacterial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. Adherence to standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reproducible and comparable results.
Data Presentation
The antibacterial activity of this compound against selected bacterial strains can be summarized by determining the MIC and MBC values. The ratio of MBC to MIC provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Gram-positive | 25923 | 16 | 32 | 2 | Bactericidal |
| Bacillus subtilis | Gram-positive | 6633 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | Gram-negative | 25922 | 64 | 256 | 4 | Bactericidal |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 128 | >256 | >2 | Bacteriostatic |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of the test compound is a critical factor in bioassays. This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).
-
Reconstitution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Bacterial Strains and Culture Conditions
A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used for screening. The following strains are recommended by CLSI for routine antimicrobial susceptibility testing:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
Maintain bacterial cultures on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar) and incubate at 37°C.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from CLSI guidelines for broth microdilution testing.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, ensuring the final DMSO concentration does not exceed 1% (as higher concentrations can inhibit bacterial growth).
-
Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard 100 µL from the last well.
-
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.
-
Sterility Control: A well containing only CAMHB to check for media contamination.
-
Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent does not inhibit bacterial growth.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the well remains clear).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by sub-culturing from the wells of the MIC assay that show no visible growth.
-
Sub-culturing: From each well that shows no visible growth in the MIC plate, take a 10 µL aliquot and spot-plate it onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MBC of this compound.
Hypothetical Mechanism of Action
Disclaimer: The specific molecular target and mechanism of action of this compound against bacteria have not been fully elucidated. The following diagram illustrates a hypothetical pathway where this compound inhibits bacterial DNA gyrase, a common target for natural product antibiotics. This is for illustrative purposes only.
Caption: Hypothetical inhibition of DNA gyrase by this compound.
References
Application Note: Assessing the Cytotoxicity of Djalonensone Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process, particularly for novel natural products like Djalonensone. Cytotoxicity assays are essential for determining the concentration at which a substance exhibits toxic effects on cells, providing insights into its therapeutic window and potential mechanisms of action. These assays primarily measure cell viability, which can be assessed through various cellular functions, including metabolic activity, membrane integrity, and ATP content.[1][2]
This document provides detailed protocols for two common colorimetric assays used to quantify the cytotoxicity of a test compound, using this compound as an example: the MTT assay and the LDH assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of metabolically active, viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay assesses cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH-Glo™ Cytotoxicity Assay provides a simple bioluminescent method for quantifying LDH release. The amount of LDH detected in the supernatant is proportional to the number of dead or membrane-compromised cells.
By employing assays that measure different cellular parameters, researchers can gain a more comprehensive understanding of the cytotoxic effects of compounds like this compound.
Data Presentation: this compound Cytotoxicity
The following tables represent example data sets for determining the cytotoxic effects of this compound on a hypothetical cell line (e.g., HeLa) after a 24-hour exposure period.
Table 1: MTT Assay - Cell Viability after this compound Treatment
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.877 | 0.054 | 69.9% |
| 25 | 0.512 | 0.042 | 40.8% |
| 50 | 0.233 | 0.029 | 18.6% |
| 100 | 0.115 | 0.015 | 9.2% |
% Viability = (Mean Absorbance of Treated / Mean Absorbance of Control) x 100
Table 2: LDH Assay - Cytotoxicity after this compound Treatment
| This compound Conc. (µM) | Mean LDH Activity (RLU) | Std. Deviation | % Cytotoxicity |
| Spontaneous Release | 1,520 | 110 | 0.0% |
| 0 (Vehicle Control) | 1,585 | 125 | 0.7% |
| 1 | 1,890 | 145 | 3.9% |
| 5 | 2,450 | 198 | 10.0% |
| 10 | 3,870 | 255 | 25.4% |
| 25 | 6,980 | 410 | 58.9% |
| 50 | 9,120 | 530 | 82.1% |
| 100 | 10,560 | 620 | 97.6% |
| Maximum Release | 10,750 | 750 | 100.0% |
% Cytotoxicity = [(Treated - Spontaneous) / (Maximum - Spontaneous)] x 100
Experimental Workflow and Assay Principles
The following diagrams illustrate the general workflow for assessing cytotoxicity and the principles behind the MTT and LDH assays.
Detailed Experimental Protocols
MTT Cell Viability Assay Protocol
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan, quantified after solubilization, is proportional to the number of viable cells.
Materials and Reagents:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution: 5 mg/mL in PBS, sterile-filtered and protected from light.
-
Solubilization solution: e.g., DMSO, or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile microplates.
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound dose) and "medium only" blank controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot % Viability against the log of this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
LDH Cytotoxicity Assay Protocol
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is rapidly released into the culture medium upon loss of cell membrane integrity. The amount of LDH in the supernatant is measured in an enzymatic reaction that produces a colorimetric or luminescent signal, which is proportional to the level of cytotoxicity.
Materials and Reagents:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (serum-free medium is often recommended during the assay to avoid interference).
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, reaction buffer, and lysis buffer for maximum LDH release control).
-
96-well flat-bottom sterile microplates.
-
Selected cancer cell line.
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol (100 µL/well) and incubate for 24 hours.
-
Control Setup: Prepare wells for three types of controls:
-
Spontaneous LDH Release: Cells treated with vehicle only (determines background LDH release).
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (determines 100% cytotoxicity).
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compound.
-
-
Compound Treatment: Treat cells with 100 µL of serially diluted this compound and incubate for the desired exposure period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 300-500 x g for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50-100 µL of the LDH reaction solution (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Signal Measurement: Measure the absorbance (e.g., at 490 nm for colorimetric kits) or luminescence using a microplate reader.
Data Analysis:
-
Subtract the background absorbance/luminescence from the "medium only" blank from all readings.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Plot % Cytotoxicity against the log of this compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of this compound that causes 50% of the maximum cytotoxicity).
References
- 1. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Testing of Djalonensone's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a naturally occurring dibenzo-α-pyrone mycotoxin produced by various fungi of the Alternaria genus.[1] Structurally, it is the 9-methyl ether derivative of alternariol.[1] Preclinical in vitro studies have revealed a spectrum of biological activities for this compound, highlighting its potential as a lead compound for drug discovery, particularly in oncology. This document provides detailed protocols for the in vitro evaluation of this compound's cytotoxic, antioxidant, and anti-inflammatory activities, and its effect on DNA polymerase α.
Biological Activities and Quantitative Data
The primary biological activities of this compound investigated in vitro include cytotoxicity against various cancer cell lines, antioxidant effects, and potential anti-inflammatory properties. This compound has also been reported to inhibit mammalian DNA polymerase α.[1]
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases 3 and 9.[2]
| Cell Line | Cell Type | IC50/EC50 (µg/mL) | IC50/EC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| HeLa | Human Cervical Adenocarcinoma | CC50 < 100 (for crude extract) | - | - | Resazurin Assay | [3] |
| Caco-2 | Human Colorectal Adenocarcinoma | 15.38 ± 8.62 | ~56.5 ± 31.7 | 24 | Flow Cytometry (PI) | [4] |
| HepG2 | Human Hepatocellular Carcinoma | 5.07 ± 0.52 | ~18.6 ± 1.9 | 24 | Flow Cytometry (PI) | [4] |
| HCT116 | Human Colon Carcinoma | - | 120 | - | Not Specified | [5] |
| KB | Human Epidermoid Carcinoma | 4.82 | ~17.7 | - | Not Specified | [6] |
| KBv200 | Human Epidermoid Carcinoma | 4.94 | ~18.1 | - | Not Specified | [6] |
| IPEC-1 | Swine Intestinal Epithelial Cells | - | 10.5 | 24 | MTT Assay | [5] |
Note: Conversion from µg/mL to µM is approximated based on a molecular weight of 272.25 g/mol .
Antioxidant Activity
Anti-inflammatory Activity
While direct evidence for the anti-inflammatory activity of this compound is limited, its parent compound, alternariol (AOH), has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting the NF-κB signaling pathway.[7][8] This suggests that this compound may possess similar anti-inflammatory properties.
DNA Polymerase α Inhibition
This compound has been cited for its strong inhibitory activity on mammalian DNA polymerase α in vitro, suggesting a potential mechanism for its antiproliferative effects.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.5% in the highest concentration of this compound.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.
-
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol outlines the procedure to evaluate the free radical scavenging activity of this compound using the stable DPPH radical.
Materials:
-
This compound (dissolved in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well microplates
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. Include a control with 100 µL of methanol and 100 µL of DPPH solution. A blank for each concentration should contain 100 µL of the sample dilution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the log of this compound concentration.
Caption: Workflow of the DPPH radical scavenging assay.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound (dissolved in DMSO)
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with cells treated with LPS only, and a vehicle control group.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.
-
Cell Viability: Perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cell death.
Caption: Hypothesized anti-inflammatory signaling pathway.
DNA Polymerase α Inhibition Assay (Non-Radioactive)
This protocol provides a general framework for a non-radioactive in vitro assay to screen for inhibitors of DNA polymerase α.
Materials:
-
Human DNA polymerase α enzyme
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
DNA template/primer (e.g., poly(dA)-oligo(dT))
-
dNTP mix
-
DNA intercalating dye (e.g., PicoGreen)
-
EDTA
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Protocol:
-
Reaction Setup: In a microplate well, prepare the reaction mixture containing assay buffer, DNA template/primer, and dNTP mix.
-
Inhibitor Addition: Add various concentrations of this compound to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Initiate the reaction by adding DNA polymerase α to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding EDTA.
-
DNA Quantification: Add the DNA intercalating dye to each well and incubate as per the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: The fluorescence intensity is proportional to the amount of newly synthesized DNA. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value.
Caption: Workflow for DNA polymerase α inhibition assay.
Disclaimer
These protocols are intended for guidance and research purposes only. Researchers should optimize the conditions based on their specific experimental setup, cell lines, and reagents. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Establishment and Validation of a Non-Radioactive Method for In Vitro Transcription Assay Using Primer Extension and Quantitative Real Time PCR | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel, non-radioactive eukaryotic in vitro transcription assay for sensitive quantification of RNA polymerase II activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach and their antifungal, antibacterial, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciensano.be [sciensano.be]
- 8. Establishment and Validation of a Non-Radioactive Method for In Vitro Transcription Assay Using Primer Extension and Quantitative Real Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Zearalenone as a Standard for Mycotoxin Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document uses Zearalenone (ZEN) as a representative mycotoxin to illustrate the application and protocols for mycotoxin analysis due to the lack of specific public information available for "Djalonensone." The methodologies and data presented are based on established analytical practices for well-documented mycotoxins.
Introduction
Mycotoxins are toxic secondary metabolites produced by various fungi that can contaminate a wide range of food and feed commodities.[1] The presence of these toxins in the food chain poses a significant health risk to both humans and animals, necessitating sensitive and accurate analytical methods for their detection and quantification.[2] Certified analytical standards are crucial for the validation of analytical methods, calibration of instruments, and ensuring the quality and accuracy of experimental data.[2][3]
Zearalenone (ZEN), a mycotoxin produced by fungi of the Fusarium genus, is a common contaminant in cereal crops such as maize, wheat, and barley.[4] It is a potent estrogenic metabolite and has been implicated in various reproductive disorders.[5] This application note provides detailed protocols for the use of Zearalenone as an analytical standard for its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for the assessment of its cytotoxic effects.
Quantitative Analysis of Zearalenone using LC-MS/MS
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it an ideal method for trace-level mycotoxin analysis.[6][4]
Preparation of Zearalenone Standard Solutions
Certified Zearalenone standard solutions can be obtained from various commercial suppliers.[7][8] These standards are typically provided in a certified concentration in a solvent such as acetonitrile.
Protocol for Preparation of Working Standards:
-
Stock Solution: Obtain a certified Zearalenone stock solution (e.g., 100 µg/mL in acetonitrile).
-
Serial Dilutions: Perform serial dilutions of the stock solution with an appropriate solvent (e.g., acetonitrile/water, 50/50, v/v) to prepare a series of working standard solutions for the calibration curve. The concentration range should bracket the expected concentration of ZEN in the samples.
-
Storage: Store all standard solutions at -20°C in amber vials to prevent photodegradation.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the extraction of mycotoxins from complex food matrices.[6]
Protocol for Sample Extraction:
-
Homogenization: Homogenize a representative sample of the commodity (e.g., ground maize).
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (84:16, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 12000 rpm for 2 minutes.
-
-
Filtration and Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Zearalenone.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 319.1 |
| Product Ions (m/z) | 131.1, 175.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area of the Zearalenone standard against its concentration. The concentration of Zearalenone in the unknown samples is then determined by interpolating their peak areas from the calibration curve.
Cytotoxicity Assessment of Zearalenone
Cytotoxicity assays are essential for evaluating the potential toxic effects of mycotoxins on cells. The MTT and LDH assays are commonly used to assess cell viability and membrane integrity, respectively.
MTT Assay Protocol for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Zearalenone (prepared from a stock solution in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a negative control (untreated cells).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
LDH Assay Protocol for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Hypothetical Cytotoxicity Data
The following table presents hypothetical data for the cytotoxicity of Zearalenone on a cell line.
| Zearalenone (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 1 | 95 ± 4.8 | 5 ± 1.8 |
| 10 | 78 ± 6.1 | 22 ± 3.5 |
| 25 | 52 ± 7.3 | 48 ± 4.2 |
| 50 | 25 ± 5.9 | 75 ± 6.7 |
| 100 | 10 ± 3.4 | 90 ± 5.1 |
Effect of Zearalenone on Cellular Signaling Pathways
Zearalenone is known to exert its toxic effects by modulating various cellular signaling pathways, primarily due to its structural similarity to estrogen, which allows it to bind to estrogen receptors.[5] This interaction can disrupt endocrine function and lead to reproductive toxicity.
Zearalenone and the Estrogen Signaling Pathway
Zearalenone and its metabolites can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens. This can lead to the activation of downstream signaling cascades, altering gene expression and cellular processes.
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the sequence of steps in the analytical and cytotoxic assessment processes.
LC-MS/MS Analysis Workflow
Cytotoxicity Assay Workflow
Conclusion
The accurate and reliable quantification of mycotoxins is paramount for ensuring food safety and for toxicological research. The use of certified analytical standards, such as Zearalenone, in conjunction with robust analytical methodologies like LC-MS/MS, is essential for achieving high-quality data. Furthermore, standardized in vitro cytotoxicity assays provide valuable information on the potential health risks associated with mycotoxin exposure. The protocols and information provided in this application note serve as a comprehensive guide for researchers involved in mycotoxin analysis and toxicology.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. dspsystems.eu [dspsystems.eu]
- 4. mdpi.com [mdpi.com]
- 5. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zearalenone - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: NMR and Mass Spectrometry Data for Djalonensone
Abstract: This document provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Djalonensone, a dibenzo-α-pyrone isolated from Anthocleista djalonensis and also known as Alternariol (B1665735) monomethyl ether.[1] It is intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of natural products. The application note includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and a visual representation of the analytical workflow.
Introduction
This compound (Alternariol monomethyl ether) is a naturally occurring phenolic compound belonging to the dibenzo-α-pyrone class of mycotoxins.[1][2] It has been isolated from various sources, including the roots of the plant Anthocleista djalonensis and fungi of the Alternaria genus.[1][3] The compound is of interest to the scientific community due to its potential biological activities. Accurate and detailed analytical data are crucial for its identification, characterization, and further investigation in drug discovery and development. This document provides a comprehensive summary of its NMR and mass spectrometry data and the protocols to obtain them.
Spectroscopic and Spectrometric Data
The following tables summarize the key NMR and mass spectrometry data for this compound.
Table 1: ¹H NMR Data for this compound (Alternariol 9-methyl ether) in DMSO-d₆. [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.99 | s | 1H | -OH |
| 9.80 | s | 1H | -OH |
| 7.15 | d, J=2.0 Hz | 1H | H-6' |
| 6.78 | d, J=2.5 Hz | 1H | H-2 |
| 6.69 | d, J=2.0 Hz | 1H | H-4' |
| 6.64 | d, J=2.5 Hz | 1H | H-4 |
| 3.89 | s | 3H | -OCH₃ |
| 2.70 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Data for this compound (Alternariol 9-methyl ether) in DMSO-d₆. [4]
| Chemical Shift (δ) ppm | Assignment |
| 165.7 | C=O |
| 164.7 | C-3' |
| 158.6 | C-5' |
| 158.2 | C-3 |
| 157.5 | C-1' |
| 138.4 | C-1 |
| 124.2 | C-6' |
| 116.1 | C-5 |
| 109.9 | C-4a' |
| 105.4 | C-2' |
| 101.9 | C-2 |
| 101.7 | C-4 |
| 98.9 | C-4a |
| 56.1 | -OCH₃ |
| 20.3 | -CH₃ |
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂O₅ |
| Molecular Weight | 272.25 g/mol |
| Ionization Mode | Positive |
| Observed [M+H]⁺ | 273.0744 |
| Calculated [M+H]⁺ | 273.0757 |
| Key Fragment Ions (MS²) | m/z 258, 230, 215, 187, 159, 131 |
Experimental Protocols
The following protocols provide detailed methodologies for the isolation and analysis of this compound.
This protocol describes a general method for the extraction and isolation of this compound from plant material.[5]
-
Plant Material Preparation: Air-dry the roots of Anthocleista djalonensis at room temperature for two weeks and then grind them into a fine powder.
-
Extraction: Macerate the powdered plant material in methanol (B129727) at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) of increasing polarity.
-
Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions containing the compound of interest and purify further using preparative HPLC to yield pure this compound.
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.[4][6]
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse sequence with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the range of 0-200 ppm.
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.5 ppm.
-
-
Data Processing: Process the acquired data using appropriate NMR software. Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation.
This protocol details the method for obtaining high-resolution mass spectrometry data for this compound.[7][8]
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatography:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas and Aux Gas Flow Rates: 35 and 10 (arbitrary units), respectively.
-
Scan Range: m/z 100-1000.
-
Resolution: 70,000.
-
MS/MS Fragmentation: For tandem MS, use higher-energy collisional dissociation (HCD) with a normalized collision energy of 30-40.
-
Visualizations
The following diagrams illustrate the experimental workflow for the isolation and analysis of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. Anthocleista Djalonensis: A Review of Its Ethnobotanical, Phytochemical and Pharmacological Potentials [mediresonline.org]
- 2. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry of the Alternaria mycotoxins alternariol and alternariol monomethyl ether in fruit juices and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the in vivo antimalarial activity of ethanolic leaf and stembark extracts of Anthocleista djalonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. massbank.eu [massbank.eu]
- 8. mdpi.com [mdpi.com]
Application of Jasmonates in Agricultural Research: Enhancing Crop Resilience and Productivity
A Note on "Djalonensone": Initial searches for "this compound" did not yield specific results in the context of agricultural research. It is possible that this is a niche, proprietary compound, or a potential misspelling. The following application notes and protocols are based on Jasmonates , a major class of plant hormones including Jasmonic Acid (JA) and its volatile ester, Methyl Jasmonate (MeJA). Jasmonates are extensively researched for their pivotal roles in plant defense and development, aligning with the likely intent of the original query.
These notes are intended for researchers, scientists, and professionals in agricultural science and drug development, providing an overview of jasmonate applications, quantitative data from various studies, and detailed experimental protocols.
Application Notes
Jasmonates (JAs) are lipid-derived signaling molecules that are integral to plant responses to a wide array of biotic and abiotic stresses.[1][2] Their application in agriculture is focused on "priming" or inducing the plant's natural defense mechanisms to enhance resistance against pests, pathogens, and environmental challenges like drought and salinity.[2][3]
Key Applications in Agricultural Research:
-
Biotic Stress Resistance: Exogenous application of JAs can induce systemic resistance in plants against a broad spectrum of insect herbivores and necrotrophic pathogens.[4] This is achieved by triggering the expression of defense-related genes, leading to the production of secondary metabolites and pathogenesis-related (PR) proteins.
-
Abiotic Stress Tolerance: Jasmonates have been shown to ameliorate the adverse effects of abiotic stresses such as drought and salinity. They contribute to improved water relations, enhanced antioxidant capacity, and the accumulation of osmolytes, which help maintain cellular turgor and protect against oxidative damage.
-
Growth Regulation and Yield Improvement: While high concentrations of jasmonates can inhibit growth, carefully timed and dosed applications can positively influence plant development, including root growth, and in some cases, improve crop yield, particularly under stress conditions.
-
Post-Harvest Quality: In horticultural crops, jasmonates can influence fruit ripening, color development, and the accumulation of aroma compounds and other quality-related secondary metabolites.
Data Presentation: Effects of Jasmonate Application
The following tables summarize quantitative data from various studies on the effects of Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) on different crops.
Table 1: Effect of Jasmonates on Plant Growth and Yield
| Crop Species | Jasmonate Type & Concentration | Application Method | Parameter Measured | Control Value | Treated Value | Percentage Change | Reference |
| Barley (Hordeum vulgare L.) | 50 µM MeJA | Foliar Spray (under normal irrigation) | Grain Yield | 432 kg ha⁻¹ (no spray, dry-farmed) | 4762 kg ha⁻¹ | +1002% | |
| Quinoa (Chenopodium quinoa) | 1 mg L⁻¹ JA | Foliar Spray (non-stress) | Grain Yield | 1781 kg ha⁻¹ (no JA, drought stress) | 3775 kg ha⁻¹ | +112% | |
| Sugar Beet (Beta vulgaris L.) | 10 µM JA | Foliar Spray (severe water deficit) | Root Yield | Not specified | Not specified | +21% | |
| Sugar Beet (Beta vulgaris L.) | 10 µM JA | Foliar Spray (severe water deficit) | White Sugar Yield | Not specified | Not specified | +24% | |
| Soybean (Glycine max) | 0.1-2.5 mM MeJA | Foliar Spray | Shoot Biomass | ~1.8 g | ~0.4 g (at 2.5 mM) | -78% | |
| Tomato (Solanum lycopersicum) | 0.1-2.5 mM MeJA | Foliar Spray | Shoot Biomass | ~2.2 g | ~0.8 g (at 2.5 mM) | -64% | |
| Sunflower (Helianthus annuus) | 0.1-2.5 mM MeJA | Foliar Spray | Shoot Biomass | ~2.5 g | ~1.0 g (at 2.5 mM) | -60% | |
| Rice (Oryza sativa) | 2.5 mM JA | Seed Treatment | Plant Height (14 days) | ~22 cm | ~18 cm | -18% | |
| Rice (Oryza sativa) | 2.5 mM MeJA | Seed Treatment | Plant Height (14 days) | ~22 cm | ~16 cm | -27% | |
| Olive (Olea europaea L.) | 30 mg L⁻¹ JA | Foliar Spray | Yield per Tree | Not specified | 21.26 kg | Significant increase | |
| Olive (Olea europaea L.) | 30 mg L⁻¹ JA | Foliar Spray | Fruit Weight | Not specified | 1.64 g | Significant increase |
Table 2: Effect of Jasmonates on Biotic and Abiotic Stress Tolerance
| Crop Species | Jasmonate Type & Concentration | Stress Type | Parameter Measured | Control Value (Stressed) | Treated Value (Stressed) | Percentage Change | Reference |
| Maize (Zea mays) | 10 µM MeJA + 1 mM SA | Drought | Relative Water Content | ~25% | ~97% | +288% | |
| Maize (Zea mays) | 10 µM MeJA + 1 mM SA | Drought | Chlorophyll (B73375) a | ~0.4 mg g⁻¹ FW | ~0.9 mg g⁻¹ FW | +125% | |
| Wheat (Triticum aestivum) | 0.5 mM MeJA | Drought | Biological Yield | Reduced by drought | Higher than stressed control | Improvement noted | |
| Guar (Cyamopsis tetragonoloba L.) | 25 µM MeJA | Water Deficit (40% FC) | Seed Yield per Plant | Decreased from control | Mitigated reduction | Improvement noted | |
| Guar (Cyamopsis tetragonoloba L.) | 25 µM MeJA | Water Deficit (40% FC) | Gum Percentage | Decreased from control | Mitigated reduction | Improvement noted | |
| Banana (Musa spp.) | 1.5 mM MeJA | Fusarium oxysporum | Disease Incidence | High | Dramatically reduced | Reduction noted | |
| Tomato (Solanum lycopersicum) | 0.1 mM MeJA | Alternaria porri f. sp. solani | Disease Index (%) | 44.98% | 14.15% | -68.5% | |
| Norway Spruce (Picea abies) | 50 mM MeJA | Pine Weevil (Hylobius abietis) | Insect Damage | High | 76% less damage | -76% | |
| Norway Spruce (Picea abies) | 50 mM MeJA | Blue-stain Fungus (Endoconidiophora polonica) | Lesion Length | High | 55% shorter lesions | -55% |
Experimental Protocols
Protocol 1: Foliar Application of Methyl Jasmonate (MeJA) for Drought Stress Studies in Wheat
This protocol outlines a method for applying MeJA to wheat plants to assess its effect on drought tolerance.
1. Materials and Reagents:
-
Methyl Jasmonate (MeJA)
-
Ethanol (B145695) (95%)
-
Tween 20 or similar surfactant
-
Distilled water
-
Spray bottles
-
Wheat plants (e.g., at the jointing stage)
-
Controlled environment chamber or greenhouse
2. Preparation of MeJA Stock Solution:
-
Prepare a 100 mM stock solution of MeJA in 95% ethanol. MeJA is a liquid, so calculate the volume needed based on its density and molar mass.
-
Store the stock solution at -20°C in a tightly sealed container.
3. Preparation of Working Solution:
-
For a final concentration of 0.5 mM MeJA, dilute the stock solution in distilled water. For 1 liter of working solution, add 5 ml of the 100 mM stock solution to 995 ml of distilled water.
-
Add a surfactant, such as Tween 20, to a final concentration of 0.01-0.05% (v/v) to ensure even coverage on the leaf surface.
-
Prepare a control solution containing the same concentration of ethanol and surfactant in distilled water.
4. Experimental Design:
-
Use a completely randomized design with at least two treatment groups: Control (water + ethanol + surfactant) and MeJA (0.5 mM MeJA solution).
-
Each treatment group should have a sufficient number of replicates (e.g., 10-15 plants).
-
Divide each treatment group into two irrigation regimes: well-watered and drought-stressed.
5. Application Procedure:
-
Induce drought stress by withholding water until the soil moisture content reaches a predetermined level (e.g., 35% field capacity).
-
One week after the onset of drought stress, apply the MeJA or control solution.
-
Spray the foliage of the plants until runoff, ensuring complete coverage of all leaves. This is typically done in the late afternoon or early morning to minimize evaporation.
-
Maintain the respective irrigation regimes for the duration of the experiment.
6. Data Collection and Analysis:
-
At the end of the experimental period (e.g., at maturity), collect data on various parameters, including plant height, biomass (shoot and root dry weight), and yield components (number of grains per spike, grain weight).
-
Physiological measurements such as relative water content and chlorophyll content can also be taken at different time points.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the MeJA treatment effects.
Protocol 2: Seed Treatment with Jasmonic Acid (JA) for Enhanced Pest Resistance
This protocol describes a method for treating seeds with JA to prime their defenses against insect pests.
1. Materials and Reagents:
-
Jasmonic Acid (JA)
-
Sodium Hydroxide (NaOH) for solubilization (if needed)
-
Distilled water
-
Beakers or flasks
-
Shaker or magnetic stirrer
-
Seeds of the desired crop (e.g., wheat, maize, tomato)
-
Drying apparatus (e.g., filter paper in a laminar flow hood)
2. Preparation of JA Soaking Solution:
-
Prepare a stock solution of JA (e.g., 100 mM) in a small amount of ethanol or by using a few drops of NaOH to aid dissolution in water.
-
Dilute the stock solution with distilled water to the desired final concentration (e.g., 60 µM for wheat).
-
The control treatment should be an equivalent solution without JA (e.g., distilled water with the same amount of ethanol/NaOH).
3. Seed Treatment Procedure:
-
Surface sterilize the seeds by soaking them in a dilute sodium hypochlorite (B82951) solution for 15 minutes, followed by several rinses with sterile distilled water.
-
Immerse the sterilized seeds in the JA solution or the control solution. Ensure all seeds are fully submerged.
-
Soak the seeds for a specified duration, for example, 24 hours at a controlled temperature (e.g., 15°C) in the dark.
-
After soaking, drain the solution and rinse the seeds with distilled water.
4. Seed Drying and Storage:
-
Air-dry the treated seeds on sterile filter paper in a laminar flow hood until they return to their original moisture content.
-
The seeds can be planted immediately or stored under controlled conditions (cool and dry) for later use.
5. Experimental Setup and Evaluation:
-
Plant the treated and control seeds in pots or in the field according to a randomized experimental design.
-
At a specific time point after germination (e.g., 3-4 weeks), challenge the plants with the target insect pest.
-
Evaluate the level of resistance by measuring parameters such as insect feeding damage, insect population growth, or plant biomass reduction.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core components of the Jasmonate (JA) signaling pathway.
Caption: Workflow for a foliar spray experiment with Methyl Jasmonate (MeJA).
Caption: Workflow for a seed treatment experiment with Jasmonic Acid (JA).
References
- 1. WO2015109061A2 - Methods for improving germination and stress tolerance characteristics with jasmonates - Google Patents [patents.google.com]
- 2. Insect Pest Protection | PBL Technology [pbltechnology.com]
- 3. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Jasmonate Response in Plant Susceptibility to Diverse Pathogens with a Range of Lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Djalonensone Production in Alternaria Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Djalonensone from Alternaria fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produce it?
This compound, also known as alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin and a secondary metabolite belonging to the dibenzopyranone class.[1][2] It is produced by various species of the Alternaria genus, most notably Alternaria alternata.[1]
Q2: What are the key factors influencing this compound yield in Alternaria fermentation?
The production of this compound is significantly influenced by several fermentation parameters. These include the composition of the culture medium (specifically the carbon and nitrogen sources), the pH of the medium, the fermentation temperature, and aeration. Optimizing these factors is critical for maximizing the yield of this secondary metabolite.
Q3: What is the general biosynthetic pathway for this compound?
This compound biosynthesis begins with the formation of alternariol (AOH) from acetate (B1210297) and malonate units via a polyketide synthase (PKS) enzyme.[1] Subsequently, alternariol undergoes methylation at the C9 hydroxyl group, a reaction catalyzed by an O-methyltransferase (OMT) enzyme, to form this compound (alternariol 9-methyl ether).[1][3]
Troubleshooting Guide: Low this compound Yield
Low or inconsistent yields of this compound are common challenges in Alternaria fermentation. This guide provides a structured approach to identifying and resolving potential issues.
| Problem | Potential Cause | Recommended Solution |
| Low Biomass and Low this compound Yield | Suboptimal growth conditions. | - Medium Composition: Ensure the medium contains adequate and appropriate carbon and nitrogen sources. Sucrose and glucose are commonly used carbon sources, while various organic and inorganic nitrogen sources can be tested. - pH: Maintain the initial pH of the medium within the optimal range for Alternaria growth (typically 5.5-7.0). - Temperature: Cultivate the fungus within its optimal growth temperature range, which is generally 25-28°C. |
| Good Biomass but Low this compound Yield | Conditions favor primary metabolism over secondary metabolism. | - Nutrient Limitation: Secondary metabolite production is often triggered by nutrient limitation, particularly of nitrogen, after an initial growth phase. Consider using a two-stage culture process where the fungus is first grown in a nutrient-rich medium and then transferred to a nitrogen-limited medium. - pH Shift: While optimal growth may occur at a near-neutral pH, this compound production is often favored in more acidic conditions (pH 4.0-5.5). Monitor and adjust the pH during the fermentation. - Fermentation Time: Ensure the fermentation is allowed to proceed long enough for secondary metabolite production to occur, which is typically in the stationary phase of growth. |
| Inconsistent Yield Between Batches | Variability in inoculum or fermentation conditions. | - Inoculum Standardization: Use a standardized inoculum in terms of spore concentration or mycelial mass and age to ensure consistent starting conditions for each fermentation. - Parameter Control: Precisely control and monitor key fermentation parameters such as temperature, pH, and agitation speed in a bioreactor to ensure reproducibility. |
| No or Trace Amounts of this compound Detected | Incorrect analytical procedures or degradation of the compound. | - Extraction Efficiency: Verify that the extraction protocol is suitable for this compound. A common method involves extraction with solvents like ethyl acetate or chloroform. - Analytical Sensitivity: Ensure the analytical method (e.g., HPLC) is sensitive enough to detect low concentrations of the compound. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method. - Compound Stability: this compound may be sensitive to light and extreme pH or temperature. Protect samples from light and store them appropriately. |
Data on Fermentation Parameters for this compound Production
The following tables summarize quantitative data on the influence of key fermentation parameters on this compound (AME) production by Alternaria species.
Table 1: Effect of pH on this compound (AME) Production
| pH | This compound (AME) Concentration (mg/L) | Reference |
| 4.0 | 5.7 | [3] |
| 4.5 | 4.8 | [3] |
| 5.5 | 3.5 | [3] |
| 6.5 | 1.2 | [3] |
| 7.5 | < 1.0 | [3] |
| 8.0 | Not Detected | [3] |
Table 2: Effect of Temperature on this compound (AME) Production
| Temperature (°C) | This compound (AME) Concentration (µg/kg) | Reference |
| 15 | Lower Production | [4] |
| 20 | 412.0 ± 25.9 | [4] |
| 25 | 1251 ± 74.8 | [4] |
| 30 | High Production | [4] |
| 35 | Decreased Production | [4] |
Table 3: Effect of Carbon Source on Mycotoxin Production (General)
| Carbon Source | Relative Mycotoxin Production | Reference |
| Sucrose | High | [5] |
| Glucose | High | [5] |
| Fructose | Moderate | [5] |
| Lactose | Low | [5] |
Note: Specific quantitative data for the effect of different carbon sources on this compound yield is limited. The data presented reflects general trends for mycotoxin production in Alternaria.
Experimental Protocols
1. Protocol for Extraction of this compound from Alternaria Fermentation Broth
Materials:
-
Alternaria culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Glass funnels and flasks
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration through filter paper.
-
Transfer the filtrate (culture broth) to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper layer will be the ethyl acetate containing the extracted metabolites.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to ensure complete extraction.
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC analysis.
2. Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: With a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small percentage of an acid like formic acid to improve peak shape). A typical gradient might be:
-
0-5 min: 15-25% Acetonitrile
-
5-10 min: 25-35% Acetonitrile
-
10-28 min: 35-60% Acetonitrile
-
28-35 min: Hold at 60% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 258 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system under the same conditions.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Determine the concentration of this compound in the sample by using the calibration curve.
Visualizations
Caption: Biosynthetic pathway of this compound from precursor molecules.
Caption: General workflow for this compound production and analysis.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Synthesis of Modified Alternaria Mycotoxins Using a Whole-Cell Biotransformation System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101967451A - Method for preparing alternaria alternate culture medium - Google Patents [patents.google.com]
Djalonensone solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with djalonensone. The focus is on addressing its limited solubility in aqueous solutions, a common challenge for hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a natural product with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| XLogP3 | 3.2 | [1] |
| Melting Point | 277-279 °C | [1] |
| Appearance | Not specified, likely a solid | |
| Storage Temperature | -20°C | [1] |
The XLogP3 value of 3.2 suggests that this compound is a hydrophobic compound, which is consistent with observed solubility challenges in aqueous solutions.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended starting points?
A2: Due to its hydrophobic nature, direct dissolution of this compound in aqueous buffers is expected to be very low. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.
Recommended Organic Solvents for Stock Solutions:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
Important Considerations:
-
Always use anhydrous, high-purity solvents to prepare stock solutions.
-
The final concentration of the organic solvent in your aqueous medium should be kept to a minimum, ideally below 0.5%, to avoid solvent effects in biological assays.
Q3: What are some common techniques to improve the aqueous solubility of this compound?
A3: Several methods can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications:
-
Co-solvency: This involves using a water-miscible organic solvent (like DMSO or ethanol) to increase solubility. This is the principle behind making a concentrated stock solution.
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can increase solubility. The effect of pH on this compound's solubility would need to be determined experimentally.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This is typically more relevant for formulation development than for initial in-vitro experiments.
Q4: My this compound precipitates out of solution during my experiment. What can I do?
A4: Precipitation during an experiment is a common issue with hydrophobic compounds. Here are some potential causes and solutions:
-
Exceeding the Solubility Limit: The concentration of this compound in your final aqueous solution may be too high. Try working at a lower concentration.
-
Insufficient Organic Solvent: The percentage of co-solvent (e.g., DMSO) in your final solution may be too low to maintain solubility. While you want to keep it low to avoid artifacts, a slight increase (e.g., from 0.1% to 0.5%) might be necessary.
-
Temperature Effects: Changes in temperature during your experiment could affect solubility. Ensure all solutions are maintained at a consistent temperature.
-
Interactions with Other Components: Components in your buffer or media (e.g., salts, proteins) could be causing the compound to precipitate.
Refer to the troubleshooting guides for a more detailed workflow.
Troubleshooting Guides
Guide 1: Preparing a this compound Stock Solution and Working Solutions
This guide provides a step-by-step protocol for preparing this compound solutions for in-vitro experiments.
Experimental Protocol: Stock Solution Preparation (Example with DMSO)
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance.
-
Adding Solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolving the Compound: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the sample in a water bath to aid dissolution.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure that all of the compound has dissolved and there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes and store at -20°C to minimize freeze-thaw cycles.
Experimental Protocol: Preparing Working Solutions
-
Prepare Aqueous Buffer: Have your final experimental buffer or cell culture medium ready.
-
Serial Dilution: Perform serial dilutions of your high-concentration stock solution into the aqueous buffer to achieve your desired final concentrations.
-
Immediate Mixing: Immediately after adding the stock solution to the aqueous buffer, vortex the solution well to ensure uniform dispersion and minimize precipitation.
-
Use Freshly Prepared Solutions: It is recommended to use the diluted aqueous solutions of this compound immediately after preparation, as hydrophobic compounds can precipitate out of solution over time.
Guide 2: Troubleshooting this compound Precipitation in Aqueous Solutions
This guide provides a logical workflow to address precipitation issues.
Experimental Protocol: Using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility
This protocol is adapted from general methods for hydrophobic compounds.
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 45% w/v). Stir until fully dissolved.
-
Complexation: Add powdered this compound directly to the HP-β-CD solution. The required amount will depend on your target concentration and may need empirical optimization.
-
Incubation: Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.
-
Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated this compound.
-
Collection and Filtration: Carefully collect the supernatant. For sterile applications, filter the solution through a 0.22 µm filter.
-
Concentration Determination: The final concentration of solubilized this compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
Data Presentation
When determining the solubility of this compound under different conditions, it is crucial to present the data in a clear and structured manner. Below are example tables for recording your findings.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| Water | 25 | To be determined | Insoluble/Very low solubility |
| PBS (pH 7.4) | 25 | To be determined | Insoluble/Very low solubility |
| 100% DMSO | 25 | To be determined | e.g., >100 mM |
| 100% Ethanol | 25 | To be determined | e.g., ~50 mM |
| PBS + 0.5% DMSO | 25 | To be determined | e.g., 50 µM |
| PBS + 1% DMSO | 25 | To be determined | e.g., 100 µM |
Table 2: Effect of HP-β-CD on Aqueous Solubility of this compound in PBS (pH 7.4) at 25°C
| HP-β-CD Concentration (% w/v) | This compound Solubility (µM) | Fold Increase |
| 0 (Control) | To be determined | 1.0 |
| 1 | To be determined | Calculate |
| 5 | To be determined | Calculate |
| 10 | To be determined | Calculate |
Signaling Pathways
Currently, there is limited specific information in the public domain detailing the precise signaling pathways modulated by this compound. However, based on its classification and the biological activities of similar compounds, it may be investigated in contexts such as:
-
Anti-cancer studies: Many natural products with similar core structures are known to induce apoptosis in cancer cells through pathways like PI3K/Akt or Wnt/β-catenin.
-
Anti-inflammatory responses: Potential modulation of pathways like NF-κB or MAPK could be explored.
-
Melanogenesis inhibition: Compounds affecting skin pigmentation often target signaling cascades involved in melanin (B1238610) production.
Researchers are encouraged to explore these and other relevant pathways to elucidate the mechanism of action of this compound.
References
Djalonensone Stability Technical Support Center
Welcome to the technical support center for Djalonensone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid this compound, storage at -20°C is recommended.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation, it is advisable to store solutions under a nitrogen atmosphere.[2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[2] For other solvents, it is recommended to perform preliminary solubility tests to determine the optimal solvent for your specific application.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, similar compounds are susceptible to degradation through hydrolysis, oxidation, and photolysis. It is crucial to protect this compound from excessive light, high temperatures, and reactive chemical species.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the quantification of the parent compound and the detection of any degradation products over time.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound in my aqueous buffer.
-
Possible Cause: this compound may be susceptible to hydrolysis in aqueous solutions. The pH of your buffer can also influence the rate of degradation.
-
Recommendation:
-
Prepare fresh solutions immediately before use.
-
If possible, perform a pH stability profile to identify the optimal pH range for your experiments.
-
Consider using a co-solvent system to reduce the aqueous concentration, if compatible with your experimental design.
-
Issue 2: My this compound solution has changed color.
-
Possible Cause: A change in color can indicate degradation, potentially due to oxidation or photolysis.
-
Recommendation:
-
Protect your solutions from light by using amber vials or covering the container with foil.
-
Purge your solvent with an inert gas like nitrogen or argon before preparing the solution to minimize oxidation.
-
Store solutions at the recommended low temperatures (-20°C or -80°C).
-
Issue 3: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: The appearance of new peaks likely indicates the formation of degradation products.
-
Recommendation:
-
Use LC-MS/MS to identify the mass of the unknown peaks and hypothesize their structures.
-
Review your sample handling and storage procedures to identify potential sources of degradation.
-
Run a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.
-
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound in various solvents under specific conditions. This data is based on typical stability profiles for compounds of a similar class and should be used as a guideline. It is highly recommended to perform your own stability studies for your specific experimental conditions.
| Solvent | Concentration (µg/mL) | Temperature (°C) | Time (hours) | Remaining this compound (%) | Notes |
| DMSO | 1000 | 25 | 48 | 98.5 | Generally stable at room temperature for short periods. |
| Acetonitrile | 500 | 25 | 24 | 95.2 | Minor degradation observed. |
| Methanol | 500 | 25 | 24 | 92.8 | More significant degradation compared to Acetonitrile. |
| PBS (pH 7.4) | 100 | 37 | 8 | 85.1 | Degradation is accelerated in aqueous solutions at physiological temperature. |
| Water | 100 | 25 | 24 | 88.4 | Hydrolytic degradation is a potential issue. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the solvent(s) to be tested.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution using a validated HPLC or LC-MS method to determine the initial concentration of this compound.
-
Incubation: Store the remaining test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each test solution.
-
Quantification: Analyze the aliquots using the same analytical method as in step 3 to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and pathways.
-
Preparation of this compound Solutions: Prepare solutions of this compound in appropriate solvents.
-
Application of Stress Conditions: Expose the solutions to various stress conditions, including:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose to UV light (e.g., 254 nm).
-
-
Analysis: After a defined period, analyze the stressed samples by HPLC and LC-MS/MS to separate and identify the parent compound and any resulting degradation products.
Visualizations
Below are diagrams illustrating a typical experimental workflow for a stability study and a hypothetical signaling pathway for this compound's antifungal activity.
References
Technical Support Center: Djalonensone (Alternariol Monomethyl Ether) Assay Guidance
Welcome to the technical support center for Djalonensone (Alternariol Monomethyl Ether - AME) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it commonly analyzed?
This compound, also known as Alternariol (B1665735) Monomethyl Ether (AME), is a mycotoxin produced by fungi of the Alternaria genus. It is a derivative of alternariol (AOH)[1][2]. This compound is frequently found as a contaminant in a variety of food and feed commodities. Common matrices that are analyzed for its presence include:
-
Fruits and fruit-derived products like juices and purees (e.g., apple, grape, and tomato products)
-
Vegetable juices
-
Wine
-
Sunflower seeds
Q2: Which analytical methods are typically used for the quantification of this compound?
The most common analytical methods for the quantification of this compound (AME) are:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the most prevalent and sensitive method for the specific and accurate quantification of AME in complex matrices.
-
High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD): This method is also used, though it may have higher detection limits compared to MS/MS.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the screening of Alternaria toxins. However, it's important to note that these assays can exhibit cross-reactivity between different toxins. For example, an ELISA designed for alternariol (AOH) may show significant cross-reactivity with AME.
Q3: What are the primary sources of interference in this compound assays?
Interference in this compound assays can arise from several sources, depending on the analytical method used:
-
Matrix Effects (HPLC-MS/MS): This is the most significant source of interference in LC-MS/MS analysis. Co-eluting endogenous components from the sample matrix (e.g., fats, proteins, sugars in food samples) can suppress or enhance the ionization of this compound, leading to inaccurate quantification. The complexity of the matrix directly impacts the severity of these effects.
-
Cross-Reactivity (ELISA): In immunoassays, antibodies may bind to structurally similar compounds, leading to false-positive results or overestimation. For instance, an ELISA for alternariol (AOH) can have a cross-reactivity of approximately 24.6% with this compound (AME).
-
Sample Preparation: Inefficient extraction and cleanup of the sample can lead to the presence of interfering substances. The choice of extraction solvent and solid-phase extraction (SPE) sorbent is critical to minimize interference.
-
Analyte Stability: this compound may degrade under certain conditions. For example, its concentration can be reduced during the storage of raw fruits at various temperatures. However, it appears to be relatively stable during thermal processing up to 110°C.
Troubleshooting Guides
HPLC-MS/MS Assay Issues
Problem: Poor peak shape, peak splitting, or retention time shifts.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Dilute the sample extract to reduce the concentration of matrix components. Optimize the sample cleanup procedure, for example by using a more selective Solid-Phase Extraction (SPE) cartridge. |
| Incompatible Solvent | Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion. |
| Column Degradation | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
| Mobile Phase Issues | Prepare fresh mobile phase. Ensure proper degassing to prevent bubble formation. Verify the pH of the mobile phase. |
Problem: Inaccurate quantification (low recovery or signal suppression/enhancement).
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated AME ([²H₄]-AME). If a SIL-IS is not available, use matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. |
| Inefficient Extraction | Optimize the extraction solvent. A mixture of acetonitrile (B52724), methanol, and water has been shown to be effective for extracting Alternaria toxins from wheat. For fruit purees, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with water and acetonitrile (containing formic acid) has been successfully used. |
| Analyte Degradation | Ensure proper storage of samples and standards, typically at low temperatures and protected from light. Studies have shown that AME concentration can decrease during storage of raw tomatoes at temperatures between 25-35°C. |
ELISA Assay Issues
Problem: High background or non-specific binding.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of washing steps or the volume of wash buffer. Ensure complete removal of residual liquid after each wash. |
| Cross-Reactivity | Be aware of the cross-reactivity profile of the antibody used in the kit. For example, some alternariol ELISA kits have a 24.6% cross-reactivity with AME. If you need to differentiate between AOH and AME, a more specific method like HPLC-MS/MS is recommended. |
| Sample Matrix Interference | Dilute the sample to reduce matrix effects. Some ELISA protocols may recommend specific dilution buffers for certain sample types. |
Problem: Low or no signal.
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Preparation or Storage | Ensure all reagents are prepared according to the kit's protocol and have been stored at the recommended temperature. |
| Analyte Concentration Below Detection Limit | Concentrate the sample extract or use a more sensitive detection method if available. |
| Expired Reagents | Check the expiration dates of all kit components and use a new kit if necessary. |
Data Presentation: Performance of this compound (AME) Analytical Methods
The following tables summarize quantitative data from various studies on the analysis of this compound (AME).
Table 1: HPLC-MS/MS Method Performance for this compound (AME) in Food Matrices
| Matrix | Extraction Method | Recovery (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Tomato Juice | DLLME | 81 - 94 | 1.4 | 3.5 | |
| Tomato Juice | MISPE | 92.5 - 106.2 | - | 1.1 - 2.8 | |
| Sesame Oil | MISPE | 92.5 - 106.2 | - | 1.1 - 2.8 | |
| Mixed Fruit Puree | Modified QuEChERS | 79.5 - 106.7 | 0.18 - 0.53 (µg/kg) | - | |
| Wheat | Acetonitrile/Methanol/Water Extraction | - | 0.2 | 1.4 | |
| Tomato Products | Acetonitrile/Methanol/Water Extraction | - | 0.1 | 2.2 | |
| Sunflower Seeds | Acetonitrile/Methanol/Water Extraction | - | 0.1 | 2.6 | |
| Apple Juice | SPE | 107.3 ± 1.6 | 0.01 (µg/kg) | 0.03 (µg/kg) | |
| Wheat Grains | QuEChERS | - | 0.3 (µg/kg) | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; DLLME: Dispersive Liquid-Liquid Microextraction; MISPE: Molecularly Imprinted Solid-Phase Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; SPE: Solid-Phase Extraction.
Table 2: ELISA Kit Performance for Alternariol (with AME Cross-Reactivity)
| Parameter | Value | Reference |
| Sample Type | Wheat | |
| Detection Range | 0.70 - 17.48 ng/mL | |
| Sensitivity | 3.49 ng/mL | |
| Recovery | 97.5 - 114.4% | |
| Cross-Reactivity (AME) | 24.6% |
Experimental Protocols
Protocol 1: Sample Preparation for this compound (AME) Analysis in Wheat using LC-MS/MS
This protocol is based on a method described for the analysis of Alternaria toxins in wheat.
-
Homogenization: Mill wheat samples to a fine powder.
-
Extraction:
-
Weigh 20 g of the homogenized sample into a centrifuge tube.
-
Add 60 mL of an acetonitrile/methanol/water mixture (45:10:45 v/v/v, pH 3).
-
Shake vigorously for at least 2 minutes using a high-speed mixer.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Dilution: Transfer 6 mL of the supernatant to a new tube and dilute with 15 mL of 0.05 M sodium dihydrogen phosphate (B84403) solution (pH 3).
-
Filtration: Filter the diluted extract through a 0.2 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound (AME) in Tomato Juice
This protocol is adapted from a method for analyzing Alternaria toxins in tomato products.
-
Sample Preparation: Homogenize tomato juice samples.
-
Extraction:
-
Take a 5 mL aliquot of the homogenized sample.
-
Add 5 mL of acetonitrile (as a disperser solvent).
-
Vortex for 1 minute.
-
-
DLLME:
-
Rapidly inject 100 µL of chloroform (B151607) (as an extraction solvent) into the sample-acetonitrile mixture.
-
A cloudy solution will form.
-
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes to sediment the chloroform droplet.
-
Sample Collection: Carefully collect the chloroform phase at the bottom of the tube.
-
Evaporation and Reconstitution: Evaporate the chloroform to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
Signaling Pathways
This compound (AME) has been shown to modulate several cellular signaling pathways, which can be a source of consideration in cell-based assays or toxicological studies.
Caption: this compound (AME) can suppress the MAPK and NF-κB signaling pathways and inhibit the Akt/Nrf2/HO-1 antioxidant response pathway.
Experimental Workflow
A typical workflow for the analysis of this compound in a food matrix using HPLC-MS/MS involves several key steps.
Caption: A generalized workflow for this compound (AME) analysis, highlighting key stages and potential points of interference.
Logical Relationship: Troubleshooting Matrix Effects
This diagram outlines a logical approach to troubleshooting matrix effects in LC-MS/MS assays for this compound.
Caption: Decision tree for addressing matrix effects in this compound (AME) quantification by LC-MS/MS.
References
- 1. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternaria toxins alternariol and alternariol monomethyl ether in grain foods in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence and Determination of Alternaria Mycotoxins Alternariol, Alternariol Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Djalonensone Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Djalonensone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the analysis of this compound. This compound, also known as Alternariol monomethyl ether, is a dibenzo-α-pyrone that can exist as stereoisomers, making their separation and quantification crucial for accurate research and development.[1][2][3][4]
This guide offers troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format to help you resolve specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound isomers?
The primary challenge in separating this compound isomers lies in their structural similarity. Isomers, particularly enantiomers and diastereomers, often have very similar physicochemical properties, such as polarity and molecular weight. This similarity leads to co-elution or poor resolution in standard chromatographic systems. Achieving baseline separation typically requires careful optimization of the stationary phase, mobile phase, and other chromatographic parameters. For enantiomeric separation, a chiral stationary phase is often necessary.
Q2: What is a good starting point for developing an HPLC method for this compound isomer separation?
A good starting point is a reversed-phase HPLC method using a C18 column, which is a versatile column for moderately nonpolar compounds like this compound. A gradient elution with a mobile phase consisting of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B) is recommended. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups in the this compound structure.[5][6]
Q3: Should I use normal-phase or reversed-phase HPLC for this compound?
The choice between normal-phase (NP) and reversed-phase (RP) HPLC depends on the specific isomers you are trying to separate and the available columns.
-
Reversed-Phase (RP) HPLC: Generally the first choice due to its robustness and reproducibility. It separates compounds based on hydrophobicity. A C18 or C8 column with a water/acetonitrile or water/methanol mobile phase is a standard starting point.
-
Normal-Phase (NP) HPLC: Can offer different selectivity, especially for structurally similar isomers. It is particularly useful for chiral separations using polysaccharide-based columns.[7][8][9] A typical mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol.
Q4: When is a chiral column necessary for separating this compound isomers?
A chiral column is essential when you need to separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and will co-elute on a standard achiral column (like a C18 column). Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[7][8][9][10][11]
Troubleshooting Guide
Problem 1: Poor resolution or co-elution of isomer peaks.
Poor resolution is a common issue when separating structurally similar isomers.
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution.
-
System Suitability: Ensure your HPLC system is performing optimally by running a standard to check for efficiency and peak shape.
Solutions:
-
Optimize Mobile Phase Composition:
-
Gradient Slope: For gradient elution, a shallower gradient around the elution time of the isomers can improve separation.
-
Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and may improve resolution.
-
pH: Adjusting the pH of the mobile phase with a modifier like formic or acetic acid can influence the retention and selectivity of phenolic compounds like this compound.
-
-
Change Column Temperature:
-
Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, for some isomers, lower temperatures might enhance separation. A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended.[5]
-
-
Reduce Flow Rate:
-
Lowering the flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation of closely eluting peaks. Be aware that this will also increase the run time.
-
-
Select a Different Stationary Phase:
-
If optimizing the mobile phase is insufficient, try a column with a different selectivity. For reversed-phase, a phenyl-hexyl or a biphenyl (B1667301) column could provide different interactions compared to a C18. For chiral separations, screening different chiral columns (e.g., cellulose vs. amylose-based) is often necessary.[7][11]
-
Problem 2: My peaks are splitting.
Peak splitting can be caused by several factors, from column issues to sample preparation.[12][13][14][15][16]
Possible Causes and Solutions:
-
Column Contamination or Void:
-
Solution: A void at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[13] A partially blocked frit can have a similar effect.[15] Try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
-
Sample Solvent Incompatibility:
-
Co-elution of Isomers:
-
Solution: What appears to be a split peak might be the partial separation of two isomers.[13] To confirm this, try injecting a smaller volume of a more dilute sample. If the two "split" peaks become more distinct, you are likely separating two different compounds. In this case, refer to the solutions for "Poor resolution or co-elution of isomer peaks."
-
Problem 3: I am observing fluctuating retention times.
Inconsistent retention times can compromise the reliability of your analytical method.
Possible Causes and Solutions:
-
Inadequate Column Equilibration:
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A general guideline is to flush the column with at least 10 column volumes of the starting mobile phase.[6]
-
-
Fluctuations in Column Temperature:
-
Solution: Use a thermostatted column compartment to maintain a constant and stable temperature. Even small changes in ambient temperature can affect retention times.[6]
-
-
Mobile Phase Instability:
-
Solution: Prepare fresh mobile phase daily, as the organic solvent can evaporate, and the pH of buffered solutions can change over time. Always degas the mobile phase to prevent air bubbles from forming in the pump.[6]
-
Data Presentation
Table 1: Influence of HPLC Parameters on this compound Isomer Separation
| Parameter | Effect on Separation | Recommendations for Optimization |
| Stationary Phase | Primary determinant of selectivity. Different phases offer unique interactions. | For RP-HPLC, screen C18, C8, Phenyl-Hexyl. For chiral separation, screen cellulose and amylose-based CSPs. |
| Mobile Phase Organic Modifier | Alters selectivity. Methanol and acetonitrile have different selectivities. | If resolution is poor with acetonitrile, try methanol, and re-optimize the gradient. |
| Mobile Phase pH | Affects the ionization state of analytes, influencing retention and peak shape. | For this compound, adding 0.1% formic acid or acetic acid is recommended to suppress silanol (B1196071) interactions and improve peak symmetry. |
| Column Temperature | Affects mobile phase viscosity and mass transfer kinetics. | Systematically evaluate temperatures between 25°C and 40°C. Higher temperatures can improve efficiency but may reduce selectivity. |
| Flow Rate | Influences interaction time with the stationary phase and overall analysis time. | Lower flow rates (e.g., 0.5-0.8 mL/min) can improve the resolution of closely eluting peaks but will increase run time. |
Experimental Protocols
Protocol 1: General Reversed-Phase Method for this compound Isomers
This protocol provides a starting point for the separation of this compound diastereomers.
-
HPLC System and Column:
-
HPLC system with a gradient pump, autosampler, and UV or DAD detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution Program:
Time (min) % Solvent B 0.0 30 20.0 70 25.0 90 30.0 90 30.1 30 | 35.0 | 30 |
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode-array detector monitoring at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid).
-
Protocol 2: Chiral Separation Method for this compound Enantiomers
This protocol is a starting point for separating this compound enantiomers using a chiral stationary phase in normal-phase mode.
-
HPLC System and Column:
-
HPLC system equipped for normal-phase chromatography.
-
Column: Chiral stationary phase, e.g., amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) or cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralcel OD).
-
-
Mobile Phase:
-
A mixture of n-hexane and a polar alcohol modifier (e.g., ethanol or isopropanol). A typical starting ratio is 90:10 (v/v) n-hexane:ethanol.
-
-
Isocratic Elution:
-
Run isocratically with the selected mobile phase composition. Adjust the ratio of hexane to alcohol to optimize retention and resolution. Increasing the alcohol content will decrease retention time.
-
-
HPLC System Parameters:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. Alternariol monomethyl ether | C15H12O5 | CID 5360741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CHEBI:141315) [ebi.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uhplcs.com [uhplcs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. support.waters.com [support.waters.com]
Djalonensone Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of djalonensone (also known as alternariol (B1665735) 9-methyl ether).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Yield of this compound After Extraction | Incomplete extraction from the source material (fungal culture or plant material). | - Ensure the source material is thoroughly dried and finely ground to maximize surface area for solvent penetration. - For fungal cultures, ensure the mycelia are properly separated from the broth and extracted with a suitable solvent like methanol (B129727). - For plant material, consider using a sequence of solvents with increasing polarity for exhaustive extraction.[1] - Employ extraction techniques that enhance efficiency, such as sonication or soxhlet extraction. |
| Degradation of this compound during extraction. | - Avoid prolonged exposure to high temperatures and direct light. This compound has shown some thermal stability, but degradation can still occur under harsh conditions.[2] - Use fresh, high-purity solvents to prevent reactions with impurities. | |
| Poor Separation During Column Chromatography | Inappropriate stationary phase or mobile phase. | - Silica (B1680970) gel is a commonly used stationary phase for the purification of this compound.[3] - A gradient elution with a non-polar to a moderately polar solvent system, such as petroleum ether-ethyl acetate (B1210297), has been shown to be effective.[3] - Optimize the gradient slope to improve the resolution between this compound and other co-eluting compounds. |
| Co-elution of impurities with similar polarity. | - If silica gel chromatography is insufficient, consider using a secondary chromatography step with a different separation principle, such as Sephadex LH-20.[3] - Recrystallization of the collected fractions can be a highly effective final purification step. | |
| Broad or Tailing Peaks in HPLC Analysis | Issues with the mobile phase composition. | - Ensure the mobile phase components are miscible and the solution is homogenous. - Degas the mobile phase to prevent air bubbles from interfering with the system. |
| Column overload or contamination. | - Reduce the amount of sample injected onto the column. - Flush the column with a strong solvent to remove any adsorbed impurities. | |
| Inappropriate sample solvent. | - Whenever possible, dissolve the sample in the mobile phase to ensure good peak shape. | |
| Difficulty in Achieving High Purity (>95%) | Presence of closely related impurities. | - this compound is often co-produced with other mycotoxins like alternariol, which have very similar structures. This makes separation challenging. - Multiple purification steps, including a combination of different chromatography techniques and recrystallization, are often necessary to achieve high purity. |
| Instability of the purified compound. | - Store purified this compound at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., nitrogen) to prevent degradation. | |
| Inconsistent Retention Times in HPLC | Fluctuations in mobile phase composition or flow rate. | - Check the pump for leaks and ensure a constant and accurate flow rate. - If using a gradient, ensure the system is delivering a consistent composition. |
| Temperature variations. | - Use a column oven to maintain a constant temperature, as this can significantly affect retention times. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its alternative names?
A1: this compound is a natural product classified as a dibenzo-α-pyrone. It is identical to alternariol 9-methyl ether (AME).
Q2: What are the primary sources of this compound?
A2: this compound can be isolated from both plant and fungal sources. It has been identified in the roots of the plant Anthocleista djalonensis and is also produced by various fungi, particularly of the Alternaria species.
Q3: What are the common challenges in purifying this compound?
A3: The main challenges include:
-
Complex Source Matrix: Isolating this compound from natural sources involves separating it from a multitude of other compounds.
-
Co-eluting Impurities: Structurally similar compounds, such as other Alternaria mycotoxins like alternariol, can be difficult to separate.
-
Achieving High Purity: Multiple purification steps are often required to obtain this compound of high purity.
-
Potential for Degradation: As with many natural products, care must be taken to avoid degradation during the purification process.
Q4: What analytical techniques are used to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a common method for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are used for structural confirmation.
Q5: What are the recommended storage conditions for purified this compound?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. If in solution (e.g., dissolved in DMSO), it should be stored at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation.
Quantitative Data
The following tables summarize some quantitative data related to the purification and analysis of this compound (alternariol 9-methyl ether).
Table 1: Example Purification Yields of this compound from Fungal Sources
| Starting Material | Purification Steps | Final Yield | Reference |
| 2.0 g of crude fraction H | Silica gel column chromatography, Sephadex LH-20, Recrystallization | 30 mg | |
| 189.4 mg of sub-fraction | C18 prep HPLC | 10.9 mg |
Table 2: Analytical Parameters for this compound (Alternariol 9-Methyl Ether) Detection
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| HPLC | Apple Juice | 0.7 µg/L | - | 91.9 ± 6.1% | |
| UPLC-MS/MS | Tomato Juice & Sesame Oil | - | 1.1–2.8 µg/kg | 92.5% to 106.2% | |
| QuEChERS-HPLC-MS/MS | Wheat Grains | 0.3 µg/kg | - | - |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Alternaria sp. Fungal Culture
This protocol is based on methodologies described in the literature.
1. Fungal Culture and Extraction: a. Grow the Alternaria sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) in a rotary shaker at 25°C for 15 days. b. Separate the mycelia from the fermentation broth by vacuum filtration. c. Dry and powder the mycelia. Extract the powdered mycelia with methanol using ultrasonication. d. Filter the extract and concentrate it under reduced pressure to obtain a crude extract. e. Partition the crude extract between ethyl acetate and water. Collect the ethyl acetate layer and evaporate the solvent to yield the crude ethyl acetate extract.
2. Silica Gel Column Chromatography: a. Subject the crude ethyl acetate extract to column chromatography on silica gel (200–300 mesh). b. Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity to 0:100 v/v). c. Monitor the fractions using Thin Layer Chromatography (TLC). d. Combine the fractions containing this compound based on the TLC profile.
3. Further Purification (if necessary): a. For fractions that are still impure, perform a second column chromatography step using a different stationary phase like Sephadex LH-20, eluting with a solvent mixture such as chloroform-methanol (1:1, v/v). b. Alternatively, preparative HPLC on a C18 column can be used for final purification.
4. Recrystallization: a. Dissolve the purified this compound fraction in a minimal amount of a suitable hot solvent (e.g., dichloromethane (B109758) or acetone). b. Allow the solution to cool slowly to induce crystallization. c. Collect the crystals by filtration and wash them with a small amount of cold solvent. d. Dry the crystals under vacuum.
5. Purity Analysis: a. Assess the purity of the final product by HPLC-UV/MS. b. Confirm the identity of the compound using NMR and HR-MS.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
Troubleshooting low recovery of Djalonensone during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of Djalonensone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound, also known as Alternariol (B1665735) 9-methyl ether (AME), is a natural dibenzo-α-pyrone mycotoxin. It is structurally related to alternariol.[1][2] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Synonyms | Alternariol 9-methyl ether (AME), Alternariol monomethyl ether | [1][2] |
| CAS Number | 23452-05-3 | [2] |
| Molecular Formula | C₁₅H₁₂O₅ | |
| Molecular Weight | 272.25 g/mol | |
| Melting Point | 277-279 °C | |
| Solubility | Soluble in dichloromethane, methanol (B129727), and DMSO. | |
| Predicted pKa | 7.00 ± 0.20 |
Q2: I am experiencing very low recovery of this compound. What are the most likely causes?
A2: Low recovery of this compound can stem from several factors. The most common issues are related to the extraction solvent choice, pH of the extraction and wash solutions, and potential degradation of the compound. It is also possible that the analytical method used for quantification is not optimized.
Q3: Is this compound sensitive to pH and temperature?
A3: this compound appears to be relatively stable to heat, with one study showing it was not significantly affected by thermal processing at 80-110°C in tomato products. However, its stability can be influenced by pH. Some evidence suggests that this compound may be less stable under alkaline conditions (high pH). One study indicated that a pH of 9 was optimal for the removal of both alternariol and this compound, which could imply degradation at this pH. Another study on the degradation of these compounds using cold plasma found that the degradation was highest in alkaline conditions and lower in neutral and acidic environments.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound at -20°C in a dry and dark place to prevent degradation.
Troubleshooting Guides for Low this compound Recovery
This section provides a structured approach to troubleshooting low recovery of this compound during extraction.
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | This compound is a moderately polar compound. Ensure the extraction solvent has an appropriate polarity to effectively partition it from the aqueous phase. Solvents like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and acetonitrile (B52724) have been used successfully. |
| Incorrect pH of Aqueous Phase | The predicted pKa of this compound is around 7.0. At a pH above its pKa, it will be deprotonated and more water-soluble, leading to poor extraction into the organic phase. Adjust the pH of the aqueous sample to be acidic (e.g., pH 3-4) before extraction to ensure it is in its neutral, less polar form. |
| Insufficient Phase Mixing | Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to maximize the surface area for partitioning. |
| Emulsion Formation | Emulsions at the interface of the two layers can trap the analyte and lead to low recovery. To break emulsions, try adding a small amount of salt (salting out), centrifuging the sample at a higher speed, or filtering the mixture through a bed of celite. |
| Analyte Degradation | As this compound may be unstable at high pH, avoid prolonged exposure to alkaline conditions during the extraction process. |
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Selection | For a moderately polar compound like this compound, a C18 reversed-phase sorbent is a common choice. If recovery is still low, consider a sorbent with a different selectivity, such as a polymeric sorbent or a phenyl-based sorbent. Molecularly imprinted polymers (MIPs) have also been shown to be effective for the selective extraction of this compound. |
| Incorrect Sample pH | Similar to LLE, the pH of the sample loaded onto the SPE cartridge is critical. Acidify the sample to a pH below the pKa of this compound (e.g., pH 3-4) to ensure good retention on a reversed-phase sorbent. |
| Sample Solvent too Strong | If the solvent in which the sample is dissolved is too strong (i.e., has a high percentage of organic solvent), the analyte may not be retained on the sorbent and will be lost in the loading step. Dilute the sample with a weak solvent (e.g., water) before loading. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent by increasing the percentage of the organic component (e.g., methanol or acetonitrile). A small amount of acid or base in the elution solvent can sometimes improve recovery, but be mindful of the potential for degradation at high pH. |
| High Flow Rate | A flow rate that is too high during sample loading or elution can lead to incomplete interaction between the analyte and the sorbent. Optimize the flow rate to allow for proper binding and elution. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from a Liquid Sample
This is a general protocol and may require optimization for your specific sample matrix.
-
Sample Preparation: To 5 mL of the liquid sample, add a suitable internal standard. Acidify the sample to pH 3-4 with an appropriate acid (e.g., 1 M HCl).
-
Extraction:
-
Add 5 mL of ethyl acetate to the sample in a screw-cap tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction two more times with 5 mL of ethyl acetate each time.
-
-
Solvent Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Liquid Sample
This protocol is a general guideline for using a C18 SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading:
-
Acidify the sample to pH 3-4.
-
Load the sample onto the conditioned cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in an appropriate solvent for analysis.
Diagrams
Caption: A troubleshooting workflow for low this compound recovery.
Caption: A generalized workflow for the extraction of this compound.
References
Technical Support Center: Minimizing Degradation of Djalonensone During Storage
Welcome to the technical support center for Djalonensone. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize its degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The optimal storage conditions for this compound depend on its form (solid powder or in solution) and the intended duration of storage. For long-term stability, it is crucial to store this compound in a dry, dark environment, preferably under an inert atmosphere like nitrogen.[1][2]
Q2: How long can I store this compound stock solutions?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to use them within one month when stored at -20°C and within six months when stored at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[2]
Q3: What are the primary factors that cause this compound to degrade?
A3: this compound, being a phenolic compound, is susceptible to degradation through several mechanisms. The primary factors include:
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: As with many isoflavonoids, the stability of this compound can be pH-dependent.
-
Light: Exposure to UV or ambient light can lead to photodegradation.
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, especially in the presence of oxygen and metal ions.
Q4: What are the likely degradation products of this compound?
A4: Studies on the related compound, alternariol (B1665735), and its monomethyl ether (this compound) suggest that degradation can occur through a sequence of hydrolysis and decarboxylation.[3][4] This would involve the cleavage of the ester linkage in the lactone ring, followed by the loss of a carboxyl group. The exact structures of the degradation products under various storage conditions require further investigation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in stock or working solutions. | • Prepare fresh stock solutions from solid this compound.• Aliquot stock solutions to minimize freeze-thaw cycles.• Store stock solutions at or below -20°C, protected from light.• Perform a stability check of your solution using HPLC. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | • Confirm the identity of the main peak by comparing the retention time with a fresh standard.• If new peaks are observed, consider performing a forced degradation study to identify potential degradation products.• Optimize HPLC method to ensure separation of this compound from its degradation products. |
| Precipitation observed in stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | • Allow the solution to equilibrate to room temperature before use.• Gently vortex the solution to ensure it is fully dissolved.• Ensure vials are properly sealed to prevent solvent evaporation. |
| Discoloration of solid this compound or solutions. | Oxidation or photodegradation. | • Store solid this compound and solutions protected from light.• Consider storing under an inert atmosphere (e.g., nitrogen or argon).• Avoid sources of metal ion contamination in buffers and solvents. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions | Reference(s) |
| Solid | 4°C | Long-term | Stored under nitrogen, protected from light. | [2] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Stored under nitrogen, protected from light, aliquot to avoid freeze-thaw cycles. | [1][2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Stored under nitrogen, protected from light, aliquot to avoid freeze-thaw cycles. | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS/MS system for identification of degradation products
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
4. Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
For identification of degradation products, analyze the stressed samples by LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
1. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A starting gradient could be:
-
0-5 min: 30% A
-
5-20 min: 30% to 90% A
-
20-25 min: 90% A
-
25-30 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm (or determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Sample Preparation:
-
Dilute the this compound solution (from storage or forced degradation studies) to a final concentration within the linear range of the assay (e.g., 1-100 µg/mL) using the mobile phase.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of a freshly prepared standard.
-
Quantify the peak area of this compound and any degradation products.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Experimental workflow for this compound stability study.
References
- 1. Anaerobic degradation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of phenolic compounds- (Scavenging the Phenols) | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of the Alternaria mycotoxins alternariol, alternariol monomethyl ether, and altenuene upon bread baking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Djalonensone Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Djalonensone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound signal intensity is significantly lower in biological samples (e.g., plasma, urine) compared to the standard in a neat solution. What is the likely cause?
A significant decrease in signal intensity when analyzing this compound in a biological matrix is a classic indicator of matrix effects , specifically ion suppression .[1] Endogenous components from the biological sample, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source, leading to a suppressed signal. This can compromise the accuracy, sensitivity, and reproducibility of your analytical method.
Q2: How can I definitively confirm that matrix effects are the root cause of my signal suppression?
To confirm and quantify the extent of matrix effects, you should perform a post-extraction spike experiment . This experiment compares the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix (a sample processed through your entire sample preparation procedure without the analyte). A significant difference between these two signals confirms the presence of ion suppression or enhancement.[1]
Another qualitative method is the post-column infusion technique. This involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of co-eluting interferences that are causing ion suppression or enhancement.
Q3: I have confirmed that my this compound analysis is suffering from matrix effects. What are the primary strategies to mitigate this issue?
There are three main approaches to mitigate matrix effects, which can be used individually or in combination:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS/MS system.
-
Improve Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from the interfering compounds can significantly reduce matrix effects.
-
Utilize an Appropriate Internal Standard: An internal standard that experiences the same matrix effects as this compound can compensate for signal variations.
Q4: What specific sample preparation techniques are effective for reducing matrix effects for isoflavonoids like this compound?
For complex biological matrices, a simple "dilute and shoot" approach is often insufficient. More rigorous sample preparation techniques are recommended:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For isoflavonoids, reversed-phase (C18) or mixed-mode cation exchange cartridges can be used to selectively isolate the analyte and remove interfering substances.[1]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into an organic solvent, leaving many of the interfering polar matrix components in the aqueous phase.
-
Protein Precipitation (PPT): While less selective than SPE or LLE, PPT is a quick and easy way to remove the bulk of proteins from plasma or serum samples. However, it may not effectively remove other interfering components like phospholipids.
Q5: How can I adjust my LC method to improve the separation of this compound from matrix interferences?
Optimizing your chromatography is a critical step in mitigating matrix effects. Consider the following adjustments:
-
Gradient Elution: Employ a gradient elution profile with a suitable mobile phase composition. For isoflavonoids, a common mobile phase consists of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or acetic acid to improve peak shape and ionization efficiency.[1][2]
-
Column Chemistry: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which may provide better separation from interfering compounds.
-
Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences might elute, thus preventing them from entering the mass spectrometer and contaminating the ion source.
Q6: What type of internal standard is best for compensating for matrix effects in this compound analysis?
The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C- or ²H-labeled this compound). A SIL-IS has nearly identical physicochemical properties to this compound and will co-elute, meaning it will be subjected to the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal.
If a SIL-IS is not available, a structural analog that has similar chromatographic behavior and ionization characteristics to this compound can be used. However, it is crucial to verify that the analog co-elutes with the analyte to ensure it effectively compensates for the matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement on the this compound signal.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., plasma, urine) and perform the complete sample extraction procedure. In the final step, spike the extracted matrix with the this compound standard at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before starting the sample extraction procedure. This set is used to determine the overall process efficiency.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in Table 1.
Data Presentation:
Table 1: Formulas for Calculating Matrix Effect, Recovery, and Process Efficiency
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Represents the overall efficiency of the method, combining both extraction recovery and matrix effects. |
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Procedure:
-
Set up a post-column infusion system: Use a T-connector to introduce a constant flow of a this compound standard solution into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Infuse the this compound solution at a constant rate to obtain a stable baseline signal in the mass spectrometer.
-
Inject an extracted blank matrix sample onto the LC column and run your chromatographic method.
-
Monitor the this compound signal: A dip in the baseline indicates a region of ion suppression, while a rise in the baseline indicates ion enhancement. The retention times of these signal changes correspond to the elution of interfering matrix components.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Workflow for quantitative assessment of matrix effects.
References
Technical Support Center: Enhancing the Biological Activity of Djalonensone (Alternariol Monomethyl Ether) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the biological activity of Djalonensone and its derivatives. This compound is also known as Alternariol (B1665735) Monomethyl Ether (AME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound, or Alternariol Monomethyl Ether (AME), is a mycotoxin produced by fungi of the Alternaria species. It is a derivative of alternariol.[1][2] Known biological activities include cytotoxic, antibacterial, antifungal, antinematodal, and anti-allergic properties.[3][4]
Q2: How can the biological activity of this compound derivatives be enhanced?
A2: Structure-activity relationship studies suggest that minor structural modifications can significantly influence biological outcomes.[5] Key strategies include:
-
Hydroxylation and Methylation: The number and position of hydroxyl and methyl groups on the dibenzo-α-pyrone core can impact activity. For instance, the parent compound alternariol (AOH) and AME show strong cytotoxic effects, while derivatives with additional methylation may exhibit weaker activity.[1]
-
Functional Group Introduction: Introducing or modifying functional groups can alter the molecule's interaction with biological targets.
-
Salt Formation: Conversion to salt forms, such as sulfate (B86663) derivatives, can be explored to modify solubility and bioavailability.[6]
Q3: What are the key signaling pathways modulated by this compound (AME)?
A3: this compound (AME) has been shown to modulate several key signaling pathways:
-
MAPK and NF-κB Pathways: In mast cells, AME can suppress activation by modulating the MAPK and NF-κB signaling pathways, which contributes to its anti-allergic effects.[3][7]
-
Akt/Nrf2/HO-1 Pathway: In swine intestinal epithelial cells, AME has been observed to inhibit the Akt/Nrf2/HO-1 signaling pathway, which is associated with its effects on the oxidative stress response.[8]
-
Topoisomerase Inhibition: AME has been identified as a potent inhibitor of topoisomerase I and topoisomerase II, which is linked to its genotoxic effects.
Troubleshooting Guides
Synthesis of this compound Derivatives
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound (AME) from Fungal Culture | Suboptimal fungal strain or culture conditions. | 1. Screen different Alternaria species or strains for higher AME production. 2. Optimize culture parameters such as media composition, pH, temperature, and incubation time. |
| Incomplete Reaction During Synthetic Modification | Inefficient catalyst, incorrect stoichiometry, or suboptimal reaction conditions. | 1. Screen different catalysts and optimize catalyst loading. 2. Adjust the molar ratio of reactants. 3. Optimize reaction temperature, time, and solvent. A concise synthesis of AME has been reported employing a ruthenium-catalyzed ortho-arylation as a key step.[9] |
| Difficulty in Purifying Derivatives | Similar polarity of starting materials, byproducts, and the desired product. | 1. Employ a combination of chromatographic techniques (e.g., column chromatography followed by preparative HPLC). 2. Consider derivatization to alter polarity for easier separation, followed by deprotection. |
| Product Instability | This compound's parent compound, alternariol, can be sensitive to high temperatures. While AME is more stable, derivatives may vary.[1] | 1. Avoid high temperatures during purification and storage. 2. Store purified compounds under an inert atmosphere at low temperatures (-20°C or -80°C). |
Biological Activity Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT) | Cell line variability, compound precipitation, or assay interference. | 1. Ensure consistent cell passage number and seeding density. 2. Check the solubility of the derivative in the culture medium. Use a suitable solvent like DMSO at a non-toxic concentration. 3. Run a control without cells to check for direct reduction of the assay reagent by the compound. |
| Lack of Antibacterial Activity | Inappropriate bacterial strain, incorrect compound concentration, or resistance mechanisms. | 1. Test against a panel of both Gram-positive and Gram-negative bacteria. 2. Perform a dose-response study to determine the Minimum Inhibitory Concentration (MIC). 3. Investigate potential mechanisms of resistance in the tested bacteria. |
| Variability in Signaling Pathway Analysis (e.g., Western Blot) | Poor antibody quality, inconsistent protein loading, or issues with cell lysis. | 1. Validate antibodies for specificity and optimal dilution. 2. Use a reliable protein quantification method (e.g., BCA assay) and normalize to a housekeeping protein. 3. Optimize the cell lysis buffer to ensure efficient protein extraction. |
Quantitative Data
Table 1: Cytotoxicity of this compound (AME) and its Parent Compound Alternariol (AOH)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound (AME) | HepG2 (Human Hepatoma) | MTT | 5.07 ± 0.52 µg/mL | [10] |
| This compound (AME) | Caco-2 (Human Colon Adenocarcinoma) | MTT | > 20 µg/mL | [10] |
| This compound (AME) | IPEC-1 (Swine Intestinal Epithelial) | MTT | 10.5 µM | [8] |
| Alternariol (AOH) | HepG2 (Human Hepatoma) | MTT | 11.68 ± 4.05 µg/mL | [10] |
| Alternariol (AOH) | Caco-2 (Human Colon Adenocarcinoma) | MTT | 18.71 µg/mL | [10] |
Table 2: Antibacterial and Antinematodal Activity of this compound (AME)
| Activity | Organism | IC50 Value |
| Antibacterial | Ralstonia solanacearum | 16.00 µg/mL |
| Antibacterial | Staphylococcus haemolyticus | 38.27 µg/mL |
| Antifungal (Spore Germination) | Magnaporthe oryzae | 87.18 µg/mL |
| Antinematodal | Caenorhabditis elegans | 74.62 µg/mL |
| Antinematodal | Bursaphelenchus xylophilus | 98.17 µg/mL |
Data from a study on AME isolated from an endophytic fungus.[4]
Experimental Protocols
General Protocol for Synthesis of this compound (AME) Derivatives
A concise synthetic approach for AME involves a ruthenium-catalyzed ortho-arylation as a key step.[9] While the full detailed protocol from the literature should be consulted, a general workflow is as follows:
-
Preparation of Precursors: Synthesize the necessary boronic acid and brominated resorcylic aldehyde precursors.
-
Suzuki-Type Coupling: Perform a palladium-catalyzed Suzuki-type coupling of the boronic acid and the aldehyde to form the biaryl moiety.
-
Cyclization: Induce cyclization to form the dibenzo-α-pyrone core.
-
Modification: Introduce desired functional groups through reactions such as methylation, hydroxylation, or acylation.
-
Purification: Purify the final derivative using column chromatography and/or preparative HPLC.
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Visualizations
References
- 1. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Marine-Derived Alternariol Monomethyl Ether Alleviates Ovalbumin-Induced Food Allergy by Suppressing MAPK and NF-κB Signaling Pathways of Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities | Brazilian Journal of Microbiology [elsevier.es]
- 5. mdpi.com [mdpi.com]
- 6. Alternaria toxin sulfate derivatives | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
Validation & Comparative
Djalonensone and Alternariol: A Comparative Analysis of Biological Activities for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of mycotoxins is critical for both toxicological assessment and the exploration of potential therapeutic applications. This guide provides a detailed, data-driven comparison of djalonensone (also known as alternariol (B1665735) 9-methyl ether or AME) and its parent compound, alternariol (AOH). Both are mycotoxins produced by fungi of the Alternaria genus and are common contaminants in various food sources.[1][2]
This document summarizes key quantitative data, outlines detailed experimental protocols for assays cited, and visualizes the signaling pathways implicated in their mechanisms of action.
Quantitative Comparison of Biological Activities
The following tables provide a summary of the cytotoxic and antimicrobial activities of this compound and alternariol, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.
Cytotoxicity Data (IC50)
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| This compound (AME) | IPEC-1 | Swine intestinal epithelial cells | 10.5 µM | [3] |
| Caco-2 | Human colorectal adenocarcinoma | 6 - 23 µg/mL | [3] | |
| HepG2 | Human liver cancer | 5.07 ± 0.52 µg/mL | [4] | |
| HCT116 | Human colon carcinoma | ~120 µM | ||
| KB / KBv200 | Human epidermoid carcinoma | 4.82 - 4.94 µg/mL | ||
| Alternariol (AOH) | HepG2 | Human liver cancer | 11.68 ± 4.05 µg/mL | |
| Caco-2 | Human colorectal adenocarcinoma | 18.71 µg/mL | ||
| KB / KBv200 | Human epidermoid carcinoma | 3.12 - 3.17 µg/mL |
Antimicrobial Activity Data (MIC)
| Compound | Microorganism | Type | MIC Value (µg/mL) | Reference |
| This compound (AME) | Bacillus subtilis | Gram-positive bacterium | 25 | |
| Staphylococcus haemolyticus | Gram-positive bacterium | 50 | ||
| Agrobacterium tumefaciens | Gram-negative bacterium | 25 | ||
| Pseudomonas lachrymans | Gram-negative bacterium | 75 | ||
| Ralstonia solanacearum | Gram-negative bacterium | 25 | ||
| Xanthomonas vesicatoria | Gram-negative bacterium | 50 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacterium | 15 | ||
| Alternariol (AOH) | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacterium | 5 | |
| Bacillus cereus | Gram-positive bacterium | 5 | ||
| Enterococcus faecalis | Gram-positive bacterium | 8 | ||
| Vibrio splendidus | Gram-negative bacterium | 8 | ||
| Vibrio anguillarum | Gram-negative bacterium | 10 | ||
| Listeria monocytogenes | Gram-negative bacterium | 10 |
Key Experimental Protocols
Detailed methodologies for the principal assays used to determine the biological activities of this compound and alternariol are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
Compound Treatment: Expose the cells to various concentrations of the test compound (this compound or alternariol) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as negative controls.
-
MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for the detection of DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from control and treated cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
DNA Unwinding: For the alkaline comet assay, incubate the slides in an alkaline electrophoresis buffer to unwind the DNA. This allows for the detection of both single and double-strand breaks. For the neutral comet assay, a neutral buffer is used to primarily detect double-strand breaks.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, propidium (B1200493) iodide, or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvesting and Fixation: Harvest cells and wash with phosphate-buffered saline (PBS). Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye like propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells with the staining solution in the dark to ensure stoichiometric binding of the dye to the DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). Cells in the S phase will have an intermediate DNA content and will be distributed between the G0/G1 and G2/M peaks.
Signaling Pathways and Mechanisms of Action
This compound and alternariol exert their biological effects through the modulation of several key signaling pathways.
This compound (Alternariol 9-methyl ether)
This compound has been shown to induce apoptosis through the mitochondrial pathway. This involves the opening of the mitochondrial permeability transition pore (PTP), leading to a loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and subsequent activation of caspases. Some evidence also suggests an inhibition of the Akt/Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.
Caption: this compound's pro-apoptotic signaling cascade.
Alternariol
Alternariol has a more complex and varied mechanism of action. It is known to induce DNA damage by inhibiting topoisomerase II, leading to cell cycle arrest, primarily in the G2/M phase. AOH also generates reactive oxygen species (ROS), which contributes to its cytotoxic and genotoxic effects. Furthermore, alternariol has been shown to modulate inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
Caption: Multifaceted mechanisms of alternariol's bioactivity.
Experimental Workflow: Cytotoxicity and Genotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic and genotoxic potential of a compound like this compound or alternariol.
Caption: Workflow for assessing mycotoxin bioactivity.
References
- 1. Alternariol monomethyl ether | C15H12O5 | CID 5360741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Djalonensone (Alternariol Monomethyl Ether) and Other Mycotoxins
A detailed guide for researchers and drug development professionals on the cytotoxic profiles of key mycotoxins, supported by experimental data and methodological insights.
This guide provides a comparative analysis of the cytotoxic effects of djalonensone, also known as Alternariol Monomethyl Ether (AME), and other significant mycotoxins commonly found as contaminants in food and feed. Mycotoxins, toxic secondary metabolites produced by fungi, pose a considerable threat to human and animal health.[1][2] Understanding their cytotoxic mechanisms is crucial for risk assessment and the development of potential therapeutic interventions. This document summarizes key quantitative data, outlines experimental protocols for cytotoxicity assessment, and visualizes the cellular pathways implicated in mycotoxin-induced cell death.
This compound (AME) is a mycotoxin produced by fungi of the genus Alternaria and is a common contaminant in fruits, vegetables, and cereals.[3] Structurally, it is a dibenzo-α-pyrone and its cytotoxic effects have been evaluated alongside other major mycotoxins such as aflatoxins, ochratoxin A, deoxynivalenol, zearalenone, and T-2 toxin.[4][5]
Quantitative Comparison of Mycotoxin Cytotoxicity
The cytotoxic potential of mycotoxins is frequently quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a substance that reduces a specific biological activity by 50%. These values are crucial for comparing the potency of different toxins and are dependent on the cell line and the assay used.
The following table summarizes the reported IC50/EC50 values for this compound (AME) and other mycotoxins across various human cell lines.
| Mycotoxin | Cell Line | Assay | IC50/EC50 Value | Reference |
| This compound (AME) | HepG2 (Hepatocytes) | Flow Cytometry (PI) | 4-5 µg/mL | |
| Caco-2 (Enterocytes) | Flow Cytometry (PI) | 6-23 µg/mL | ||
| Alternariol (AOH) | HepG2 (Hepatocytes) | Flow Cytometry (PI) | 8-16 µg/mL | |
| Caco-2 (Enterocytes) | Flow Cytometry (PI) | 19 µg/mL | ||
| Tenuazonic Acid (TeA) | HepG2 (Hepatocytes) | Flow Cytometry (PI) | 40-95 µg/mL | |
| Caco-2 (Enterocytes) | Flow Cytometry (PI) | 60-90 µg/mL | ||
| Aflatoxin B1 (AFB1) | Caco-2 (Enterocytes) | MTT | 38.8 µM (after 48h) | |
| Deoxynivalenol (DON) | Porcine Leydig Cells | Not Specified | 2.49 µM | |
| Zearalenone (ZEN) | Porcine Leydig Cells | Not Specified | 49.71 µM | |
| T-2 Toxin | Porcine Leydig Cells | Not Specified | 97.18 nM |
Experimental Protocols
The assessment of mycotoxin cytotoxicity relies on a variety of in vitro cell-based assays. The following are detailed methodologies for commonly employed experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against mycotoxin concentration.
Flow Cytometry for Apoptosis and Cell Viability
Flow cytometry allows for the quantitative analysis of individual cells in a population. It is frequently used to assess apoptosis and cell viability using specific fluorescent probes.
-
Cell Preparation: After mycotoxin treatment, harvest the cells (both adherent and floating) and wash them with phosphate-buffered saline (PBS).
-
Staining: For apoptosis assessment, cells can be stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD (which enters cells with compromised membranes).
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The different fluorescent signals allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Data Interpretation: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the extent of apoptosis and necrosis induced by the mycotoxin.
Signaling Pathways in Mycotoxin-Induced Cytotoxicity
Mycotoxins can induce cell death through various mechanisms, with apoptosis being a prominent one. Apoptosis, or programmed cell death, can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Apoptotic Pathway
Many mycotoxins, including AME, have been shown to induce apoptosis via the mitochondrial pathway. This pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
References
- 1. Mycotoxins [who.int]
- 2. Mycotoxin - Wikipedia [en.wikipedia.org]
- 3. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
A Comparative Analysis of the Efficacy of a Novel Natural Product-Derived Fungicide and Conventional Synthetic Fungicides
An Important Note on "Djalonensone": Initial literature searches did not yield specific data on a fungicide named "this compound." Therefore, this guide will use Amentoflavone (B1664850) , a well-researched plant-derived biflavonoid with demonstrated antifungal properties, as a representative example of a novel natural fungicide. This allows for a data-supported comparison against established synthetic alternatives.
This guide provides an objective comparison of the fungicidal efficacy of the natural biflavonoid Amentoflavone against several widely used synthetic fungicides. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro antifungal activity of Amentoflavone and three common synthetic fungicides against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) and the Half Maximal Effective Concentration (EC50) are key metrics used to quantify and compare the potency of antifungal compounds. Lower values indicate higher efficacy.
Table 1: In Vitro Antifungal Activity of Amentoflavone
| Fungal Species | Metric | Concentration (µg/mL) | Citation |
|---|---|---|---|
| Candida albicans ATCC 90028 | MIC | 150 | [1] |
| Candida albicans (clinical isolate 1) | MIC | 620 | [1] |
| Candida albicans (clinical isolate 2) | MIC | 1250 | [1] |
| Trichophyton rubrum | MIC | 125 (Quercetin, a related flavonoid) |[2] |
Note: Data for Amentoflavone against specific plant pathogens is limited in the available literature. The data against Candida spp., a pathogenic yeast, is presented to demonstrate its general antifungal potential. Amentoflavone has shown potent activity against several pathogenic fungal strains.[3]
Table 2: Efficacy of Common Synthetic Fungicides
| Fungicide | Class / Mode of Action | Fungal Species | Metric | Concentration (µg/mL) | Citation |
|---|---|---|---|---|---|
| Tebuconazole | DMI / Sterol Biosynthesis Inhibitor | Fusarium graminearum | EC50 | 0.005 - 2.029 | |
| Fusarium oxysporum (sensitive) | EC50 | 0.04 | |||
| Fusarium oxysporum (resistant) | EC50 | 0.139 | |||
| Fusarium pseudograminearum | MIC | 25.0 | |||
| Azoxystrobin | QoI / Respiration Inhibitor | Botrytis cinerea (sensitive) | EC50 | 0.70 - 1.39 (spore germination) | |
| Botrytis cinerea (resistant) | EC50 | > 100 | |||
| Plasmopara viticola (sensitive) | EC50 | < 0.3 |
| Chlorothalonil | Chloronitrile / Multi-site contact | Various (e.g., Venturia inaequalis) | N/A (Broad Spectrum) | Protectant action prevents spore germination | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are protocols for key in vitro assays used to evaluate antifungal compounds.
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
Preparation of Antifungal Agent:
-
Dissolve the test compound (e.g., Amentoflavone) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., RPMI 1640 for yeasts, Potato Dextrose Broth for filamentous fungi) within a 96-well microtiter plate. The concentration range should be broad enough to determine the MIC.
-
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts) at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Suspend several colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.
-
Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
-
Assay Procedure:
-
Add 100 µL of each diluted antifungal concentration to the appropriate wells of the 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (inoculum with no antifungal agent) and a negative/sterility control well (medium only).
-
Incubate the plate at the optimal temperature for the fungus (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which no visible growth is observed. This can be assessed visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 530 nm).
-
2. Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This assay evaluates the effect of an antifungal compound on the vegetative growth of filamentous fungi.
-
Preparation of Amended Agar:
-
Prepare a suitable agar medium, such as Potato Dextrose Agar (PDA), and autoclave it.
-
Allow the molten agar to cool to approximately 45-50°C.
-
Add the test compound (dissolved in a solvent) to the molten agar to achieve the desired final concentrations.
-
Prepare control plates containing the solvent alone and a no-treatment control.
-
Pour the amended and control agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer (e.g., 5 mm diameter), cut a mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug in the center of each prepared Petri dish.
-
Incubate the plates at an optimal temperature (e.g., 25-28°C) until the fungal growth in the control plate nearly reaches the edge of the dish.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
3. Spore Germination Inhibition Assay
This assay assesses the ability of a fungicide to inhibit the germination of fungal spores, a critical stage in the infection process.
-
Spore Suspension Preparation:
-
Collect spores from a mature fungal culture by gently scraping the surface or washing with a sterile solution (e.g., 0.05% Tween 20).
-
Filter the suspension to remove mycelial fragments.
-
Adjust the concentration of the spore suspension to a desired level (e.g., 4 x 10⁵ spores/mL) using a hemocytometer.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test fungicide in a suitable buffer or liquid medium in a 96-well microtiter plate.
-
Add an equal volume of the prepared spore suspension to each well.
-
Include a control well with spores but no fungicide.
-
Incubate the plate under conditions conducive to germination (e.g., 25°C, high humidity) for a sufficient period (e.g., 4-24 hours).
-
-
Data Analysis:
-
After incubation, place a drop from each well onto a microscope slide.
-
Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is longer than its width.
-
Calculate the percentage of germination for each treatment and control.
-
Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(Gc - Gt) / Gc] x 100
-
Where Gc is the percentage of germination in the control and Gt is the percentage of germination in the treatment.
-
-
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of complex processes.
Caption: Experimental workflow for evaluating novel antifungal compounds.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Antifungal activity of flavonoids and modulation of expression of genes of fatty acid synthesis in the dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal effect of amentoflavone derived from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
Djalonensone Cross-Reactivity in Mycotoxin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Djalonensone, also known as Alternariol monomethyl ether (AME), in various mycotoxin immunoassays. Understanding the specificity of these assays is critical for accurate mycotoxin detection and quantification in research and food safety applications. This document summarizes quantitative data, details experimental protocols, and provides visual workflows to aid in the selection and application of appropriate immunoassays.
Cross-Reactivity Data Summary
The cross-reactivity of an immunoassay determines its specificity. For mycotoxin analysis, it is crucial to know whether an assay designed for a specific mycotoxin will also detect structurally related compounds, such as this compound. The following table summarizes the cross-reactivity of different immunoassays with this compound (AME) and its parent compound, Alternariol (AOH).
| Immunoassay Type | Target Analyte | Antibody Type | This compound (AME) Cross-Reactivity (%) | Alternariol (AOH) Cross-Reactivity (%) | Reference |
| Competitive ELISA | Alternariol monomethyl ether (AME) | Monoclonal (anti-AME) | 100 | 2.1 | [1] |
| Competitive ELISA | Alternariol (AOH) | Polyclonal (ALa#1) | 100 | 100 | [2] |
| Competitive ELISA | Alternariol (AOH) | Polyclonal (ALa#2) | 199 | 100 | [2] |
| Competitive ELISA | Alternariol (AOH) | Monoclonal | Not specified | 100 (No cross-reactivity with AME) | [3] |
| Immunochromatographic Strip | Alternariol monomethyl ether (AME) | Monoclonal (anti-AME) | 100 | No significant cross-reactivity | [1] |
| Competitive ELISA | Alternariol (AOH) | Not specified | 24.6 | 100 |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing immunoassay performance. Below are representative protocols for a competitive ELISA and an immunochromatographic strip test for this compound (AME) detection.
Competitive ELISA for this compound (AME)
This protocol is based on the development of a monoclonal antibody specific to AME.
Materials:
-
AME-BSA conjugate (for coating)
-
Anti-AME monoclonal antibody
-
Goat anti-mouse IgG-HRP (secondary antibody)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
AME standards
-
Microtiter plates
Procedure:
-
Coating: Microtiter plates are coated with AME-BSA conjugate (e.g., 100 µL of 1 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer.
-
Blocking: 200 µL of blocking buffer is added to each well and incubated for 2 hours at 37°C to prevent non-specific binding.
-
Washing: Plates are washed three times with wash buffer.
-
Competitive Reaction: 50 µL of AME standard or sample is added to each well, followed by 50 µL of anti-AME monoclonal antibody. The plate is then incubated for 1 hour at 37°C.
-
Washing: Plates are washed three times with wash buffer.
-
Secondary Antibody Incubation: 100 µL of goat anti-mouse IgG-HRP is added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates are washed five times with wash buffer.
-
Substrate Reaction: 100 µL of TMB substrate solution is added to each well and incubated in the dark for 15 minutes at 37°C.
-
Stopping the Reaction: 50 µL of stop solution is added to each well.
-
Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of AME in the sample is inversely proportional to the signal.
Immunochromatographic Strip Test for this compound (AME)
This protocol describes a rapid, semi-quantitative method for AME detection.
Materials:
-
Immunochromatographic strips (containing a test line with AME-BSA and a control line with goat anti-mouse IgG)
-
Colloidal gold-conjugated anti-AME monoclonal antibody (in a release pad)
-
Sample pad
-
Absorbent pad
-
AME standards or sample extracts
Procedure:
-
Sample Preparation: The sample is extracted with a suitable solvent (e.g., methanol/water) and diluted.
-
Assay Performance: The sample pad of the strip is dipped into the prepared sample solution.
-
Migration: The liquid sample migrates up the strip by capillary action.
-
Competitive Binding: As the sample moves, it rehydrates the colloidal gold-conjugated anti-AME antibody. If AME is present in the sample, it will bind to the antibody.
-
Detection:
-
Test Line (T-line): The antibody-AME complex (if formed) or the free antibody migrates to the test line, which is coated with AME-BSA. A higher concentration of AME in the sample leads to less antibody binding to the test line, resulting in a weaker or absent line.
-
Control Line (C-line): Unbound colloidal gold-conjugated antibody continues to migrate and binds to the goat anti-mouse IgG on the control line, indicating the strip is functioning correctly.
-
-
Interpretation: The result is visually interpreted within 10 minutes. The intensity of the test line is inversely proportional to the concentration of AME.
Visualizing the Immunoassay Workflow
The following diagram illustrates the principle of a competitive ELISA, a common immunoassay format for mycotoxin detection.
References
Djalonensone: A Natural Antifungal Compound with Targeted Mechanisms
For Immediate Release
A comprehensive evaluation of Djalonensone, a naturally occurring compound also known as Alternariol (B1665735) monomethyl ether (AME), reveals its potential as an antifungal agent with a multi-faceted mechanism of action. This comparison guide provides researchers, scientists, and drug development professionals with a concise overview of its antifungal spectrum, supported by available experimental data, and delves into its molecular pathways of inhibition.
Antifungal Spectrum of this compound
This compound has demonstrated inhibitory activity against phytopathogenic fungi. While a comprehensive dataset against a wide array of human and plant fungal pathogens is still emerging, existing studies provide key insights into its efficacy.
Notably, this compound has shown significant activity against the spore germination of Magnaporthe oryzae, the causative agent of rice blast disease, with a reported half-maximal inhibitory concentration (IC50) of 87.18 µg/mL.[1][2] This indicates its potential for application in agricultural settings.
For comparison, the minimum inhibitory concentrations (MICs) of common antifungal agents against various fungal species are presented in the table below. It is important to note that direct comparative studies of this compound against these specific strains are limited in the public domain.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Fusarium oxysporum |
| This compound (AME) | Data not available | Data not available | Data not available |
| Amphotericin B | 0.25 - 1.0 | 0.5 - 2.0 | 1.0 - 4.0 |
| Fluconazole | 0.25 - 4.0 | Resistant | 16 - >64 |
| Voriconazole | 0.03 - 0.5 | 0.25 - 1.0 | 2.0 - 8.0 |
Note: The MIC values for Amphotericin B, Fluconazole, and Voriconazole are generalized ranges from typical susceptibility testing and can vary depending on the specific isolate and testing methodology.
Experimental Protocols
The evaluation of this compound's antifungal activity typically employs standardized methods to determine its minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50). The following are detailed methodologies for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in a culture medium (e.g., RPMI-1640 for yeasts and molds) to achieve a final standardized inoculum concentration.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in the culture medium within a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized fungal suspension. Positive (fungus and medium without this compound) and negative (medium only) controls are included. The plates are incubated at an appropriate temperature (e.g., 35°C for Candida and Aspergillus species) for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
Spore Germination Assay
This assay is particularly relevant for filamentous fungi and evaluates the effect of a compound on the initial stages of fungal development.
-
Spore Collection: Spores are harvested from mature fungal cultures grown on agar plates by flooding the surface with a sterile solution and gently scraping. The resulting spore suspension is filtered to remove mycelial fragments.
-
Spore Concentration Adjustment: The concentration of spores in the suspension is determined using a hemocytometer and adjusted to a standardized concentration.
-
Treatment and Incubation: The spore suspension is incubated with various concentrations of this compound in a suitable liquid medium.
-
Assessment of Germination: After a defined incubation period, the percentage of germinated spores is determined by microscopic examination. A spore is considered germinated if the germ tube is at least as long as the diameter of the spore. The IC50 value is the concentration of this compound that inhibits spore germination by 50% compared to the untreated control.
Mechanism of Action
This compound exerts its antifungal effects through multiple mechanisms, primarily targeting essential cellular processes.
Inhibition of Topoisomerase IIα
One of the key mechanisms of this compound is the inhibition of topoisomerase IIα.[3] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase IIα, this compound leads to DNA strand breaks and ultimately triggers apoptosis or cell cycle arrest in fungal cells.[3]
Disruption of the Electron Transport Chain
In phytopathogenic fungi, this compound has been shown to inhibit the electron transport chain in chloroplasts.[3][4][5] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, and the generation of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components. While the direct impact on the mitochondrial electron transport chain in non-photosynthetic fungi is an area of ongoing research, this mechanism highlights a potent mode of action.
Visualizing the Antifungal Action of this compound
To illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
References
- 1. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities | Brazilian Journal of Microbiology [elsevier.es]
- 3. Alternariol monomethyl ether, antifungal phytotoxic compound (CAS 23452-05-3) | Abcam [abcam.com]
- 4. The fungal phytotoxin alternariol 9-methyl ether and some of its synthetic analogues inhibit the photosynthetic electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fungal phytotoxin alternariol 9-methyl ether and some of its synthetic analogues inhibit the photosynthetic electron transport chain. | Semantic Scholar [semanticscholar.org]
A Comparative Toxicological Analysis of Djalonensone and Tenuazonic Acid for Researchers
For Immediate Release
This guide provides a comprehensive toxicological comparison of Djalonensone (also known as Alternariol monomethyl ether - AME) and Tenuazonic acid (TeA), two mycotoxins produced by Alternaria species. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their toxicological profiles, mechanisms of action, and relevant experimental data to inform future research and risk assessment.
Executive Summary
This compound and Tenuazonic acid are common contaminants in various food products, posing potential health risks to humans and animals. While both mycotoxins exhibit significant toxicity, their mechanisms of action and potency differ. This compound is classified as fatal if swallowed, in contact with skin, or inhaled, and is recognized for its genotoxic and mutagenic properties. Tenuazonic acid is a potent inhibitor of protein synthesis and demonstrates significant phytotoxic and cytotoxic effects. This guide presents a side-by-side comparison of their toxicological data, detailed experimental methodologies for their assessment, and visual representations of their molecular pathways.
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for this compound and Tenuazonic acid, facilitating a direct comparison of their potency across different models.
Table 1: Acute Toxicity Data
| Compound | Test Organism | Route of Administration | LD50 | Citation |
| This compound (AME) | Not Specified | Oral | Fatal (GHS Classification) | [1] |
| Not Specified | Dermal | Fatal (GHS Classification) | [1] | |
| Not Specified | Inhalation | Fatal (GHS Classification) | [1] | |
| Tenuazonic acid (TeA) | Mice (male) | Oral | 182 mg/kg | [2] |
| Mice (male) | Oral | 225 mg/kg | [2] | |
| Mice (female) | Oral | 81 mg/kg |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Value | Citation |
| This compound (AME) | IPEC-1 (swine intestinal epithelial) | MTT | IC50 | 10.5 µM | |
| HepG2 (human hepatocyte) | Flow Cytometry | EC50 | 4-5 µg/mL | ||
| Caco-2 (human intestinal epithelial) | Flow Cytometry | EC50 | 6-23 µg/mL | ||
| Tenuazonic acid (TeA) | HepG2 (human hepatocyte) | Flow Cytometry | EC50 | 40-95 µg/mL | |
| Caco-2 (human intestinal epithelial) | Flow Cytometry | EC50 | 60-90 µg/mL |
Mechanisms of Action and Signaling Pathways
This compound (Alternariol monomethyl ether - AME)
This compound exerts its toxic effects through multiple pathways. It is known to induce programmed cell death (apoptosis) via the activation of caspases 3 and 7. Furthermore, AME can trigger DNA and protein oxidative damage, which is associated with an alteration of the antioxidant response through the inhibition of the Akt/Nrf2/HO-1 signaling pathway. In the context of allergic reactions, AME has been shown to suppress mast cell activation by modulating the MAPK and NF-κB signaling pathways.
References
Detecting Djalonensone: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Djalonensone, also known as Alternariol (B1665735) monomethyl ether (AME), is crucial for safety and efficacy assessments. This guide provides a comprehensive comparison of current analytical methodologies, offering insights into their principles, performance, and specific applications.
This compound is a mycotoxin produced by fungi of the Alternaria genus and has also been isolated from various plants, where it may be produced by endophytic fungi.[1][2][3][4][5] As a contaminant in food and agricultural products, and a potential bioactive molecule, robust analytical methods are essential for its monitoring and study. This guide explores and compares the primary techniques used for this compound detection: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (ELISA).
Performance Comparison of Analytical Methods
The choice of analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Sample Throughput | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV/DAD | Chromatographic separation followed by detection based on ultraviolet-visible light absorbance. | Medium | 2.52 µg/kg | 2.0 - 8.40 µg/kg | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to MS methods. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity. | Medium to High | 0.13 - 1.4 ng/g | 0.03 - 3.7 µg/kg | High sensitivity, high selectivity, structural confirmation. | Higher equipment and operational costs. |
| ELISA | Immunoassay based on the specific binding of an antibody to this compound (AME). | High | ~3.49 ng/mL (for Alternariol with cross-reactivity to AME) | Not explicitly stated for AME | High throughput, rapid, cost-effective for screening. | Cross-reactivity with related compounds, less specific than MS. |
| Immunochromatographic Strip | Rapid immunoassay based on lateral flow for qualitative or semi-quantitative detection. | High | Visual LOD of ~10 ng/mL | Semi-quantitative | Rapid on-site screening, user-friendly. | Limited to semi-quantitative or qualitative results. |
| Electrochemical Sensor | Detection based on the electrochemical oxidation of this compound at a modified electrode. | High | 9.1 x 10⁻⁸ mol/dm³ | Not specified | High sensitivity, potential for portability. | Susceptible to matrix interference, may require specialized electrodes. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
This method is suitable for the quantification of this compound in various food matrices.
1. Sample Preparation (Extraction and Cleanup):
-
Extract a homogenized sample (e.g., 5g of wheat) with a mixture of acetonitrile, methanol (B129727), and water (45:10:45, v/v/v).
-
Shake the mixture vigorously.
-
Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., Bond Elut Plexa) to remove interfering matrix components.
-
Elute the analyte and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-DAD Analysis:
-
Column: C18 reversed-phase column (e.g., Spherisorb ODS-2, 250x4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20, v/v) containing 300 mg/L ZnSO₄·7H₂O.
-
Flow Rate: 0.7 mL/min.
-
Detection: Diode array detector set at 250 nm.
-
Quantification: Generate a calibration curve using this compound standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the detection of this compound in complex matrices like fruit juices and tomato products.
1. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):
-
Homogenize the sample (e.g., tomato juice).
-
To 5 mL of the sample extract, add a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., 100 µL of chloroform).
-
Vortex the mixture to form a cloudy solution.
-
Centrifuge to separate the phases and collect the sedimented phase containing the analyte.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 or pentafluorophenyl (PFP) column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Negative ion mode often provides better sensitivity and lower background for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for quantification and confirmation.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the detection of Alternariol, which shows cross-reactivity with this compound (AME).
1. Assay Procedure:
-
A 96-well microplate is pre-coated with an Alternariol-protein conjugate.
-
Add standard solutions of Alternariol or sample extracts to the wells, followed by the addition of a specific anti-Alternariol antibody.
-
Incubate to allow competition between the free Alternariol (in the sample/standard) and the coated Alternariol for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate again.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of Alternariol in the sample.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and analytical processes, the following diagrams are provided.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry of the Alternaria mycotoxins alternariol and alternariol monomethyl ether in fruit juices and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Immunochromatographic Strip Test for the Rapid Detection of Alternariol Monomethyl Ether in Fruit [mdpi.com]
A Comparative Analysis of Djalonensone from Diverse Fungal Isolates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), isolated from various fungal sources. This document synthesizes available experimental data on the yield, purity, and biological activities of this compound, offering insights into its potential as a therapeutic agent.
This compound is a mycotoxin belonging to the dibenzo-α-pyrone class of secondary metabolites.[1] It has garnered significant interest in the scientific community due to its wide range of biological activities, including potent antibacterial, antifungal, and anticancer properties.[2] This guide aims to present a comparative overview of this compound derived from different fungal isolates, providing a valuable resource for its further investigation and development.
Comparative Data of this compound from Fungal Isolates
| Fungal Isolate | Host/Source | Yield | Purity | Reference |
| Alternaria sp. Samif01 | Endophyte from Salvia miltiorrhiza Bunge | 7.0 g crude extract from culture | High purity after chromatography | [2] |
| Alternaria sp. | Endophyte from Catharanthus roseus | Not specified | Crystalline solid | [3] |
| Alternaria alternata | Not specified | Not specified | Not specified |
Note: The yield and purity of secondary metabolites like this compound are highly dependent on the fungal strain, culture conditions (media, temperature, pH, etc.), and the extraction and purification methods employed. The data presented above should be interpreted with these variables in mind.
Biological Activity Profile
This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery. The following table summarizes the reported inhibitory concentrations (IC50) against various targets.
| Biological Activity | Target Organism/Cell Line | IC50 / MIC | Reference |
| Antibacterial | Bacillus subtilis ATCC 11562 | 16.00 µg/mL (IC50) | |
| Staphylococcus haemolyticus | 20.18 µg/mL (IC50) | ||
| Agrobacterium tumefaciens | 25.75 µg/mL (IC50) | ||
| Pseudomonas lachrymans | 38.27 µg/mL (IC50) | ||
| Ralstonia solanacearum | 18.33 µg/mL (IC50) | ||
| Xanthomonas vesicatoria | 22.41 µg/mL (IC50) | ||
| Antifungal | Magnaporthe oryzae (spore germination) | 87.18 µg/mL (IC50) | |
| Antinematodal | Caenorhabditis elegans | 74.62 µg/mL (IC50) | |
| Bursaphelenchus xylophilus | 98.17 µg/mL (IC50) | ||
| Anticancer | Human Colon Carcinoma (HCT116) cells | Induces apoptosis |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, purification, and biological evaluation of this compound.
Fungal Culture and Extraction of this compound
This protocol is based on the methodology described for the isolation of this compound from Alternaria sp. Samif01.
-
Fungal Culture: The endophytic fungus is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a pure culture. For large-scale production, the fungus is typically grown in a liquid medium, such as Potato Dextrose Broth (PDB), under optimal temperature and agitation for a specified period.
-
Extraction: The fungal mycelium and culture broth are separated by filtration. The mycelium is extracted with a suitable organic solvent, such as methanol, followed by partitioning of the crude extract with ethyl acetate (B1210297). The ethyl acetate fraction, which contains this compound, is then concentrated under reduced pressure.
Caption: Workflow for this compound extraction and purification.
Purification by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel (e.g., 200-300 mesh) using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.
-
Sample Loading and Elution: The concentrated crude extract is loaded onto the column. The column is then eluted with a solvent gradient of increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated to yield purified this compound. Further recrystallization from a suitable solvent (e.g., acetone) can be performed to obtain high-purity crystals.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in fungal extracts.
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector and a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water is employed.
-
Sample Preparation: Fungal extracts are dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Quantification: A calibration curve is generated using a this compound standard of known concentration. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways of this compound
Biosynthesis of this compound
This compound is biosynthesized via the polyketide pathway. The proposed pathway involves the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the core dibenzo-α-pyrone structure of alternariol. Finally, a methylation step catalyzed by an O-methyltransferase yields this compound (alternariol 9-methyl ether).
Caption: Biosynthesis of this compound via the polyketide pathway.
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in human colon carcinoma (HCT116) cells through the mitochondrial or intrinsic pathway. This process is initiated by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.
Caption: this compound triggers the intrinsic apoptosis pathway.
The key events in this signaling cascade include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound induces MOMP, a critical step in the intrinsic apoptotic pathway. This process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting permeabilization and anti-apoptotic members like Bcl-2 inhibiting it.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, initiating a caspase cascade.
-
Execution of Apoptosis: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3, which in turn cleave a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Further research is warranted to fully elucidate the upstream signaling events, such as the potential involvement of the PI3K/Akt and MAPK pathways, in this compound-induced apoptosis. Understanding these intricate molecular mechanisms will be crucial for the rational design and development of this compound-based anticancer therapies.
References
- 1. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]
- 2. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of alternariol and alternariol methyl ether in apple juice using solid-phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Djalonensone: A Comparative Analysis of its Efficacy Against Commercial Biocontrol Agents
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biocontrol potential of Djalonensone, a naturally derived compound, against established commercial biocontrol agents. This guide synthesizes available experimental data to evaluate its prospective role in agricultural and therapeutic applications.
This compound, also known as Alternariol monomethyl ether (AME), is a natural compound with demonstrated antifungal and antibacterial properties.[1][2] Isolated from both the plant Anthocleista djalonensis and various fungi including Alternaria species, this compound presents a potential alternative to conventional synthetic pesticides and existing biological control agents for the management of plant diseases.[1] This guide provides a comparative benchmark of this compound's efficacy against three widely used commercial biocontrol agents: Bacillus subtilis, Trichoderma harzianum, and Pseudomonas fluorescens.
Comparative Efficacy: this compound vs. Commercial Biocontrol Agents
Direct comparative studies between this compound and commercial biocontrol agents are not extensively documented in current literature. However, an assessment of their relative efficacy can be inferred by comparing their performance against similar classes of plant pathogens. The following tables summarize the available quantitative data on the antimicrobial and disease suppression activities of this compound and the selected commercial biocontrol agents.
Table 1: In Vitro Antimicrobial Activity of this compound (Alternariol Monomethyl Ether)
| Target Pathogen | Type | Efficacy Metric | Value (µg/mL) | Reference |
| Ralstonia solanacearum | Bacterium | IC50 | 16.00 | |
| Agrobacterium tumefaciens | Bacterium | IC50 | 25.07 | |
| Xanthomonas vesicatoria | Bacterium | IC50 | 38.27 | |
| Bacillus subtilis | Bacterium | IC50 | 25.00 | |
| Staphylococcus aureus | Bacterium | IC50 | 25.00 | |
| Escherichia coli | Bacterium | IC50 | 31.79 | |
| Magnaporthe oryzae | Fungus | IC50 (Spore Germination) | 87.18 |
Table 2: Efficacy of Commercial Biocontrol Agents Against Plant Pathogens
| Biocontrol Agent | Target Pathogen | Host Plant | Efficacy Metric | Efficacy Value | Reference |
| Bacillus subtilis XZ18-3 | Rhizoctonia cerealis | Wheat | Disease Control Efficacy (Pot Experiment) | 88.28% | |
| Bacillus subtilis | Colletotrichum gloeosporioides | Chilli | Reduction in Disease Incidence (Seed Treatment) | 65% | |
| Trichoderma harzianum Tr6 | Phytophthora drechsleri | Cucumber | Disease Reduction (Greenhouse) | 58.33% | |
| Trichoderma harzianum | Fusarium oxysporum f. sp. lycopersici | Tomato | Radial Growth Inhibition (In Vitro) | >64.0% | |
| Pseudomonas fluorescens | Rhizoctonia solani | Rice | Reduction in Disease Severity | 60.0% | |
| Pseudomonas fluorescens | Fusarium oxysporum | Tomato | Zone of Inhibition | 36.3 ± 4 mm |
Mechanisms of Action: A Comparative Overview
The mode of action of this compound differs significantly from that of microbial biocontrol agents. While this compound acts as a direct antimicrobial compound, commercial biocontrol agents employ a multifaceted approach to pathogen suppression.
This compound: The antimicrobial activity of this compound is attributed to its ability to interfere with fundamental cellular processes. It has been shown to inhibit the electron transport chain in chloroplasts and the activity of topoisomerase IIα, an enzyme crucial for DNA replication and repair. This direct inhibition of essential pathogen enzymes leads to their growth inhibition or death.
Commercial Biocontrol Agents:
-
Bacillus subtilis : This bacterium employs several mechanisms, including the production of a wide array of antibiotics such as surfactin, fengycin, and subtilin. It also produces lytic enzymes like chitinase (B1577495) and β-1,3-glucanase that degrade fungal cell walls. Furthermore, B. subtilis can induce systemic resistance (ISR) in plants, enhancing their natural defense mechanisms, and compete with pathogens for nutrients and space in the rhizosphere.
-
Trichoderma harzianum : A key mechanism of T. harzianum is mycoparasitism, where it directly attacks and feeds on pathogenic fungi by secreting cell wall-degrading enzymes like chitinases and glucanases. It also produces antifungal secondary metabolites and competes for resources. Similar to B. subtilis, T. harzianum can also induce systemic resistance in host plants.
-
Pseudomonas fluorescens : This bacterium is known for its ability to produce a variety of secondary metabolites with antimicrobial properties, including antibiotics like 2,4-diacetylphloroglucinol (B43620) (2,4-DAPG) and hydrogen cyanide. It also produces siderophores, which are high-affinity iron-chelating compounds that limit the availability of iron to pathogens. Competition for nutrients and the induction of systemic resistance are also important components of its biocontrol activity.
Experimental Protocols
The evaluation of this compound and commercial biocontrol agents relies on standardized in vitro and in vivo experimental protocols.
In Vitro Antimicrobial Susceptibility Testing
A common method for determining the in vitro efficacy of a compound like this compound is the broth microdilution method.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., by adjusting to a 0.5 McFarland standard).
-
Inoculation and Incubation: The microtiter plate wells containing the serially diluted antimicrobial agent are inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible microbial growth.
In Vivo Evaluation of Biocontrol Agents
The efficacy of biocontrol agents is ultimately assessed through in vivo experiments, often conducted in greenhouse or field settings.
Objective: To evaluate the ability of a biocontrol agent to suppress disease development in a host plant.
Methodology:
-
Biocontrol Agent Preparation: The biocontrol agent is cultured and prepared in a suitable formulation (e.g., a wettable powder or liquid suspension).
-
Plant Material and Pathogen Inoculation: Healthy host plants are grown under controlled conditions. A virulent strain of the target pathogen is cultured and used to inoculate the plants.
-
Application of Biocontrol Agent: The biocontrol agent is applied to the plants, either before or after pathogen inoculation, through methods such as seed treatment, soil drench, or foliar spray.
-
Disease Assessment: After a suitable incubation period, disease severity is assessed using a rating scale. Parameters such as disease incidence (percentage of infected plants) and disease severity index are calculated.
-
Data Analysis: The efficacy of the biocontrol agent is determined by comparing the disease levels in treated plants to those in untreated (control) plants.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the mechanisms of action of biocontrol agents and a typical experimental workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of Djalonensone: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the responsible management of Djalonensone waste, ensuring the safety of personnel and environmental protection.
This compound, also known as Alternariol monomethyl ether, is a natural product that has been isolated from various sources, including fungi and plants.[1] GHS information indicates that it can be fatal if swallowed.[2] Due to its potential toxicity, all waste containing this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to have the appropriate Personal Protective Equipment (PPE) readily available and in use.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | A lab coat, long-sleeved shirt, and long pants are mandatory. For larger quantities or in case of a spill, chemical-resistant coveralls should be considered. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Procedures for this compound Waste
The following procedures are based on general guidelines for the disposal of investigational drug products and hazardous chemical waste.[3][4][5]
1. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused product, contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled "Hazardous Waste" and should also clearly indicate "this compound Waste."
-
-
Liquid Waste:
-
All liquid waste containing this compound, including solutions, reaction mixtures, and rinsates, must be collected in a separate, leak-proof, and shatter-resistant container designated for hazardous liquid waste.
-
The container must be clearly labeled "Hazardous Liquid Waste" and specify "this compound."
-
Aqueous solutions of less than 10% ethanol (B145695) and methanol (B129727) may in some cases be suitable for drain disposal after neutralization, but this is not recommended for a compound with the toxicity profile of this compound without explicit approval from your institution's EHS department.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
2. Spill Management:
-
Small Spills:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite (B1170534) or sand.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
3. Final Disposal:
-
All collected this compound waste must be disposed of through your institution's hazardous waste management program.
-
This typically involves incineration at a licensed hazardous waste facility to ensure the complete destruction of the compound.
-
Never dispose of this compound waste down the drain or in the regular trash.
Experimental Protocol: General Procedure for Preparing this compound Waste for Disposal
This protocol outlines the general steps for collecting and preparing this compound waste for pickup by an authorized hazardous waste disposal service.
-
Objective: To safely collect and label all this compound-contaminated waste for proper disposal.
-
Materials:
-
Appropriate PPE (as listed in the table above).
-
Designated and labeled hazardous waste containers (for solid and liquid waste).
-
Waste labels from your institution's EHS department.
-
Spill kit.
-
-
Procedure:
-
At the start of any experiment involving this compound, designate separate, clearly labeled waste containers for solid and liquid waste.
-
Throughout the experiment, immediately place all contaminated materials into the appropriate waste container.
-
Once the experiment is complete, or the waste container is full (do not overfill), securely seal the container.
-
Complete a hazardous waste label for each container, ensuring all information is accurate and legible. This typically includes the chemical name (this compound), concentration, and any other components in the waste mixture.
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area until they are collected by the hazardous waste disposal team.
-
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Safeguarding Your Research: A Guide to Handling Djalonensone
For Immediate Reference: Djalonensone (Alternariol monomethyl ether) is classified as acutely toxic and is fatal if swallowed. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and the integrity of your research.
Core Safety and Handling Protocols
This compound, also known as Alternariol (B1665735) monomethyl ether, is a mycotoxin that requires stringent safety measures in a laboratory setting.[1][2][3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as "Fatal if swallowed" (H300) and may cause an allergic skin reaction.[4] Therefore, all handling must be conducted with the appropriate personal protective equipment (PPE) and within a designated controlled area to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents dermal absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical splash goggles and face shield | Protects eyes and face from splashes and airborne particles. |
| Lab Coat | Full-length, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Prevents inhalation of airborne particles. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Procedures: A Step-by-Step Guide
1. Preparation and Designated Area:
-
All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control for airborne particles.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
2. Donning PPE:
The correct sequence for putting on PPE is crucial to prevent contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the lab coat, ensuring it is fully fastened.
-
Mask/Respirator: Secure the respirator over your nose and mouth.
-
Eye Protection: Put on chemical splash goggles, followed by a face shield.
-
Gloves: Don the first pair of nitrile gloves, followed by a second pair, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
3. Handling this compound:
-
When handling the solid form of this compound, use caution to avoid generating dust.
-
For weighing and transferring, use a chemical fume hood.
-
Keep all containers of this compound tightly sealed when not in use.
4. Doffing PPE:
The removal of PPE must be done carefully to avoid cross-contamination.
-
Gloves: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove the face shield and goggles from the back.
-
Mask/Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Waste Segregation and Storage:
-
All solid waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Store hazardous waste in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Procedure:
-
All waste generated from handling this compound is considered acutely toxic waste.
-
Disposal must be handled by a certified hazardous waste management service. Do not dispose of this compound waste down the drain or in regular trash.
-
Follow all institutional and local regulations for the disposal of acutely toxic chemical waste.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Seek immediate medical attention.
-
Do not induce vomiting.
In Case of a Spill:
-
Evacuate the area.
-
Alert others in the vicinity.
-
If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department.
-
For small spills, if you are trained and have the appropriate spill kit, carefully clean the area while wearing full PPE. All cleanup materials must be disposed of as hazardous waste.
Visual Workflow for Handling this compound
The following diagram illustrates the key procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
